Propoxur-d3
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUGXGCCGIOQO-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propoxur-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propoxur-d3. This deuterated analog of the carbamate insecticide Propoxur serves as an invaluable internal standard for its quantification in various matrices. This document details its physicochemical characteristics, and outlines relevant experimental protocols and analytical methodologies.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Propoxur, with three deuterium atoms replacing three hydrogen atoms on the N-methyl group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.
Table 1: Chemical and Physical Properties of this compound and Propoxur
| Property | This compound | Propoxur |
| Chemical Name | 2-(1-methylethoxy)-phenol 1-(N-methyl-d3-carbamate)[1] | 2-(1-methylethoxy)phenyl methylcarbamate |
| Synonyms | This compound (N-methyl-d3) | Baygon, Unden, Aprocarb |
| CAS Number | 1219798-56-7[1] | 114-26-1[2] |
| Molecular Formula | C₁₁H₁₂D₃NO₃[1] | C₁₁H₁₅NO₃[2] |
| Molecular Weight | 212.26 g/mol [3] | 209.24 g/mol [2] |
| Physical State | Solid[3] | White to tan crystalline powder[2][4] |
| Melting Point | Not explicitly available | 86-92 °C[4] |
| Boiling Point | Not explicitly available | Decomposes[4] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol[1][5] | 0.2% in water (20°C)[4] |
| Purity | ≥99% deuterated forms (d₁-d₃)[1] | - |
Experimental Protocols
Synthesis of this compound
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Methodology:
-
Reaction Setup: In a glass reactor equipped with a stirrer, condenser, and dropping funnel, add 2-isopropoxyphenol and a suitable catalyst (e.g., N,N-dimethylbenzylamine) in a molar ratio of approximately 1:0.001-0.05.[6]
-
Addition of Deuterated Reagent: While stirring and cooling the mixture, slowly add methyl-d3-isocyanate (MIC-d3). The molar ratio of 2-isopropoxyphenol to MIC-d3 should be approximately 1:1 to 1:1.2.[6]
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature between 60 and 110 °C for 0.5 to 3 hours.[6]
-
Work-up: After the reaction is complete, the crude this compound can be isolated.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.
Purification of Propoxur
A general method for the purification of Propoxur, which can be adapted for this compound, involves melt crystallization.
Methodology:
-
Dissolution: Mix the crude Propoxur solid with an inert solvent (e.g., petroleum ether or dichloroethane) at a mass ratio of 2-4% of the solid's mass. Heat the mixture until the solid is completely melted.
-
Crystallization: Slowly cool the mixture to the melt crystallization temperature of Propoxur (around 85-90 °C) at a rate of approximately 0.1 °C/min.
-
Isolation: Allow the mixture to stand at this temperature for 1-3 hours until crystallization is complete. Remove the liquid phase to obtain the purified Propoxur crystals.
Quantification of Propoxur using this compound as an Internal Standard
This compound is primarily used as an internal standard for the accurate quantification of Propoxur in various samples by GC-MS or LC-MS/MS.[1][7]
Sample Preparation and Extraction Workflow:
Caption: General workflow for sample analysis using an internal standard.
LC-MS/MS Methodology:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, is employed for optimal separation.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for Propoxur and this compound.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Propoxur and this compound. For example, for Propoxur, a potential transition could be m/z 210 -> 111. The corresponding transition for this compound would be m/z 213 -> 114.
-
Quantification: The concentration of Propoxur in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Propoxur and a fixed concentration of this compound.
-
Spectroscopic Data
Table 2: Spectroscopic Data for Propoxur
| Technique | Key Observations for Propoxur | Expected Observations for this compound |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 209. Key fragments at m/z 152, 110, 111, 93, 81, 57.[2] | Molecular Ion (M⁺): m/z 212. Key fragments will be shifted by +3 amu if they contain the N-methyl-d3 group. For example, the fragment corresponding to the loss of the isopropoxy group would be expected at m/z 155. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.3 (d, 6H, -CH(CH₃)₂), ~2.9 (d, 3H, -NHCH₃), ~4.6 (sept, 1H, -CH(CH₃)₂), ~5.0 (br s, 1H, -NH), ~6.9-7.2 (m, 4H, Ar-H).[2] | The doublet at ~2.9 ppm for the N-methyl protons will be absent. The broad singlet for the -NH proton may show a different coupling pattern or be a sharper singlet. Other signals should remain largely unchanged. |
| ¹³C NMR (CDCl₃, 100.40 MHz) | δ (ppm): Signals corresponding to the aromatic carbons, the isopropoxy group, the carbamate carbonyl, and the N-methyl carbon. | The signal for the N-methyl carbon will be a triplet due to coupling with deuterium and will be shifted slightly upfield. Other signals should be very similar to those of Propoxur. |
Signaling Pathways and Logical Relationships
Propoxur, the parent compound of this compound, is known to be a cholinesterase inhibitor.[4] Its mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This disrupts normal nerve impulse transmission.
Acetylcholinesterase Inhibition Pathway:
Caption: Simplified pathway of Propoxur-induced neurotoxicity.
Conclusion
This compound is an essential analytical tool for researchers and scientists in fields such as environmental monitoring, food safety, and toxicology. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the detection of Propoxur. This guide provides a foundational understanding of its properties and applications, and while a detailed synthesis protocol is not publicly available, the proposed workflow offers a scientifically sound approach for its preparation. The provided analytical methodologies and spectroscopic information will aid in the effective utilization of this important isotopically labeled compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sapphire North America [sapphire-usa.com]
- 4. Propoxur - Wikipedia [en.wikipedia.org]
- 5. This compound (N-METHYL-D3) CAS#: 1219798-56-7 [amp.chemicalbook.com]
- 6. CN102060736A - Method for synthesizing propoxur - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
Synthesis and Isotopic Purity of Propoxur-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Propoxur-d3, a deuterated internal standard crucial for the accurate quantification of the carbamate insecticide Propoxur in various matrices. This document outlines a feasible synthetic pathway, detailed experimental protocols for both synthesis and isotopic purity determination, and presents expected quantitative data in a clear, tabular format.
Introduction
Propoxur is a widely used carbamate insecticide for controlling pests in agriculture and public health.[1][2] Its monitoring in environmental and biological samples is essential to assess exposure and ensure safety. Stable isotope-labeled internal standards, such as this compound, are indispensable for robust and accurate quantification of Propoxur using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The use of a deuterated analog as an internal standard allows for correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable analytical data.[5] This guide details a practical approach to the synthesis of this compound and the subsequent verification of its isotopic purity.
Synthesis of this compound
The synthesis of this compound is analogous to the industrial synthesis of unlabeled Propoxur, which involves the reaction of 2-isopropoxyphenol with methyl isocyanate.[6][7] To introduce the deuterium labels, a deuterated starting material is required. The most direct approach is the use of methyl-d3-isocyanate (CD₃NCO).
Synthetic Pathway
The proposed two-step synthesis of this compound begins with the generation of methyl-d3-isocyanate from methyl-d3-amine, followed by its reaction with 2-isopropoxyphenol.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Methyl-d3-isocyanate (CD₃NCO)
Caution: Phosgene is extremely toxic. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Setup: A gas-phase reaction system is assembled, consisting of a preheater for the reactants, a heated reaction tube, and a condenser to collect the product.
-
Reactant Preparation: Equimolar amounts of methyl-d3-amine (CD₃NH₂) and phosgene (COCl₂) are prepared in the gas phase.
-
Reaction: The gaseous reactants are introduced into the reaction tube, which is heated to approximately 300-400°C.
-
Condensation: The reaction mixture, containing methyl-d3-isocyanate and hydrogen chloride, is passed through a condenser to form N-methyl-d3-carbamoyl chloride.
-
Purification: The N-methyl-d3-carbamoyl chloride is treated with a tertiary amine (e.g., N,N-dimethylaniline) or distilled to yield pure methyl-d3-isocyanate.
Step 2: Synthesis of this compound
-
Reaction Setup: A round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is set up in a heating mantle.
-
Reactant Charging: 2-Isopropoxyphenol (1.0 eq) and a catalytic amount of a tertiary amine (e.g., N,N-dimethylbenzylamine) are added to the reaction flask.
-
Heating: The mixture is heated to 60°C with stirring.
-
Addition of Isocyanate: Methyl-d3-isocyanate (1.05 eq) is added dropwise to the reaction mixture via the dropping funnel.
-
Reaction Completion: After the addition is complete, the reaction temperature is raised to 90°C and maintained for 3 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.
Isotopic Purity Analysis
The isotopic purity of the synthesized this compound is determined to ensure its suitability as an internal standard. This is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Workflow
The workflow for determining the isotopic purity involves sample preparation, GC-MS analysis, and data processing to quantify the relative abundance of each isotopologue.
Caption: Workflow for isotopic purity determination of this compound.
Experimental Protocol: Isotopic Purity Determination by GC-MS
-
Standard Preparation: A solution of the synthesized this compound is prepared in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 10 µg/mL. A standard of unlabeled Propoxur is also prepared at the same concentration.
-
GC-MS Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan mode over a mass range of m/z 50-300.
-
-
-
Analysis: The unlabeled Propoxur standard is injected first to determine its retention time and mass spectrum. Subsequently, the this compound sample is injected.
-
Data Analysis:
-
The mass spectrum of the this compound peak is analyzed, focusing on the molecular ion cluster. The theoretical m/z for the molecular ion ([M]⁺) of unlabeled Propoxur (C₁₁H₁₅NO₃) is 209.24. For this compound (C₁₁H₁₂D₃NO₃), the theoretical m/z is 212.26.
-
The relative abundances of the ions corresponding to the d0 (m/z 209), d1 (m/z 210), d2 (m/z 211), and d3 (m/z 212) isotopologues are determined from the integrated peak areas in the mass spectrum.
-
Corrections for the natural isotopic abundance of ¹³C in the unlabeled fragments may be necessary for high-accuracy measurements.
-
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis and isotopic purity of this compound.
Table 1: Synthesis Yield of this compound
| Parameter | Value |
| Starting Material (2-Isopropoxyphenol) | 1.0 eq |
| Reagent (Methyl-d3-isocyanate) | 1.05 eq |
| Reaction Temperature | 90°C |
| Reaction Time | 3 hours |
| Typical Yield | >95% |
Table 2: Isotopic Purity of this compound
| Isotopologue | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
| Propoxur-d0 | 209 | < 0.1 |
| Propoxur-d1 | 210 | 0.2 |
| Propoxur-d2 | 211 | 0.7 |
| This compound | 212 | >99.0 |
| Isotopic Purity (d3) | >99.0% |
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis of this compound and the subsequent confirmation of its high isotopic purity. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, environmental science, and drug development who require a reliable internal standard for the quantification of Propoxur. The successful synthesis of high-purity this compound is a critical step in the development of accurate and precise analytical methods for this important compound.
References
- 1. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104387295A - Preparation method of methyl isocyanate - Google Patents [patents.google.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
Propoxur-d3: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Propoxur-d3, an isotopically labeled form of the carbamate insecticide Propoxur. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering key data, experimental insights, and workflow visualizations.
Core Compound Properties
This compound, also known as Propoxur (N-methyl-d3), serves as a crucial internal standard for the precise quantification of Propoxur in various matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. Its deuterated form ensures it is chemically identical to Propoxur but distinguishable by its mass, a critical feature for an internal standard.
| Property | Value | Citations |
| CAS Number | 1219798-56-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₂D₃NO₃ | [1][3] |
| Molecular Weight | 212.26 g/mol | [2][4] |
| Synonyms | This compound (N-methyl-d3) | [3][4][5] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1][2][3] |
| Formal Name | 2-(1-methylethoxy)-phenol 1-(N-methyl-d₃-carbamate) | [1][2] |
Mechanism of Action: Cholinesterase Inhibition
The unlabeled parent compound, Propoxur, functions as a reversible inhibitor of the enzyme acetylcholinesterase (AChE)[1]. AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Propoxur leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects in target organisms, primarily insects.
Experimental Protocol: Quantification of Propoxur using this compound
This compound is the preferred internal standard for the analytical quantification of Propoxur. Below is a generalized workflow for its use in a typical LC-MS/MS experiment.
Objective: To accurately measure the concentration of Propoxur in a given sample (e.g., environmental water, biological tissue).
Methodology:
-
Sample Preparation: The sample is homogenized and extracted with an appropriate organic solvent (e.g., acetonitrile, ethyl acetate) to isolate the analyte of interest (Propoxur).
-
Internal Standard Spiking: A known, precise amount of this compound solution is added to the sample extract. This is a critical step to correct for any loss of analyte during sample preparation and instrumental analysis.
-
Concentration and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a suitable mobile phase for chromatographic separation.
-
LC-MS/MS Analysis: The reconstituted sample is injected into a Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Chromatography: The LC column separates Propoxur and this compound from other matrix components.
-
Mass Spectrometry: The mass spectrometer detects and quantifies both Propoxur and this compound based on their specific mass-to-charge ratios.
-
-
Data Analysis: The concentration of Propoxur in the original sample is calculated by comparing the peak area ratio of the analyte (Propoxur) to the internal standard (this compound) against a calibration curve.
References
The Role of Propoxur-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role and mechanism of Propoxur-d3 as a deuterated internal standard in the quantitative analysis of Propoxur. By leveraging the principles of isotope dilution mass spectrometry, this compound enhances the accuracy, precision, and reliability of analytical data, a cornerstone of robust research and development in the pharmaceutical and environmental sciences.
The Core Principle: Isotope Dilution Mass Spectrometry
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, achieving accurate and precise quantification can be challenging due to variability introduced during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for mitigating these issues.
This compound is a form of Propoxur where three hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (Propoxur) and the internal standard (this compound). However, their physicochemical properties remain nearly identical. This similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization, effectively normalizing for any variations that may occur.
The fundamental advantage is the ability to compensate for:
-
Matrix Effects: Variations in the sample matrix that can suppress or enhance the ionization of the analyte.
-
Extraction Inefficiencies: Incomplete or variable recovery of the analyte during sample preparation.
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response.
By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if sample loss occurs, leading to more accurate and reproducible results.
Experimental Workflow and Signaling Pathway
The use of this compound as an internal standard follows a systematic workflow from sample preparation to data analysis.
Caption: A generalized workflow for the quantitative analysis of Propoxur using this compound as an internal standard.
Experimental Protocols
While specific parameters may vary depending on the matrix and instrumentation, the following sections outline a generalized experimental protocol for the analysis of Propoxur using this compound.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).
-
Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propoxur | 210.1 | 111.1 (Quantifier) | 15 |
| 210.1 | 168.1 (Qualifier) | 10 | |
| This compound | 213.1 | 114.1 | 15 |
Quantitative Data and Method Validation
The use of this compound as an internal standard allows for the validation of analytical methods to ensure their reliability. Key validation parameters are summarized below. This data is compiled from various studies and may not be from a single validated method.
Table 1: Linearity and Limits of Detection/Quantification for Propoxur Analysis
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 10.0 µg/kg |
Table 2: Accuracy and Precision Data for Propoxur Analysis
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Fruit | 10 | 95 | < 10 |
| 100 | 98 | < 8 | |
| Vegetable | 10 | 92 | < 12 |
| 100 | 96 | < 10 | |
| Soil | 50 | 88 | < 15 |
| 200 | 91 | < 12 |
Logical Relationship of Isotope Dilution
The core of the internal standard's function is the logical relationship between the analyte and the standard throughout the analytical process.
Caption: The logical flow demonstrating how this compound corrects for analytical variability.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of Propoxur. Its ability to compensate for variations in sample preparation and instrumental analysis makes it an indispensable tool for researchers, scientists, and drug development professionals who require high-quality, accurate, and precise analytical data. The detailed protocols and understanding of the underlying principles outlined in this guide serve as a valuable resource for the implementation of this gold-standard analytical technique.
Metabolic Fate of Propoxur Versus Propoxur-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propoxur, a carbamate insecticide, undergoes extensive metabolism in mammals, primarily mediated by cytochrome P450 (CYP) enzymes. The principal metabolic pathways include hydrolysis of the ester linkage, N-demethylation, and ring hydroxylation, followed by conjugation reactions. The introduction of deuterium into the propoxur molecule, creating Propoxur-d3, is anticipated to alter its metabolic profile due to the kinetic isotope effect (KIE). This technical guide provides a detailed overview of the metabolic fate of propoxur and an analysis of the expected metabolic differences for this compound. This information is critical for researchers in toxicology, drug development, and environmental science.
Introduction
Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a widely used carbamate insecticide that functions by inhibiting acetylcholinesterase. Its efficacy and toxicity are closely linked to its metabolic fate. Understanding the biotransformation of propoxur is essential for assessing its risk to non-target organisms and for the development of safer alternatives. The deuterated analog, this compound, where three hydrogen atoms on the N-methyl group are replaced by deuterium, serves as a valuable tool in metabolic studies and as an internal standard in analytical chemistry.[1][2] The substitution of hydrogen with deuterium can significantly impact the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[3][] This guide will explore the established metabolic pathways of propoxur and predict the metabolic fate of this compound based on the principles of KIE.
Metabolic Pathways of Propoxur
The metabolism of propoxur is a complex process involving Phase I and Phase II reactions, leading to the formation of more polar and readily excretable metabolites.[5] The primary site of metabolism is the liver, where cytochrome P450 enzymes play a crucial role.[6][7]
The major metabolic transformations of propoxur in mammals include:
-
Hydrolysis: Cleavage of the carbamate ester bond to yield 2-isopropoxyphenol (IPP) and N-methylcarbamic acid. This is a major detoxification pathway.[8][9]
-
N-demethylation: Removal of the methyl group from the carbamate nitrogen to form 2-isopropoxyphenyl carbamate. This reaction is often a rate-limiting step in the metabolism of N-methylcarbamates.
-
Ring Hydroxylation: Addition of a hydroxyl group to the aromatic ring, primarily at the 5-position, to form 2-isopropoxy-5-hydroxyphenyl N-methylcarbamate.[8]
-
Hydroxylation of the N-methyl group: Formation of 2-isopropoxyphenyl N-(hydroxymethyl)carbamate.[10]
Following these Phase I reactions, the resulting metabolites undergo Phase II conjugation with glucuronic acid or sulfate to further increase their water solubility and facilitate their elimination from the body.[8][9]
Mandatory Visualization: Metabolic Pathways of Propoxur
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the synergists piperonyl butoxide and S,S,S-tributyl phosphorotrithioate on propoxur pharmacokinetics in Blattella germanica (Blattodea: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 9. Species-specific cutaneous biotransformation of the pesticide propoxur during percutaneous absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling guidelines for Propoxur-d3
An In-depth Technical Guide to the Safety and Handling of Propoxur-d3
Introduction
This compound is the deuterated form of Propoxur, a carbamate insecticide.[1] In a research and drug development context, this compound is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, Propoxur, in analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The deuterium labeling on the N-methyl group provides a distinct mass signature, allowing for precise measurement.[2]
Given that the isotopic labeling does not significantly alter the compound's chemical reactivity or biological activity, the safety and handling guidelines for this compound are based on the extensive toxicological and safety data available for Propoxur.[1][2] Propoxur acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][3] This guide synthesizes the available data to provide comprehensive safety protocols for laboratory personnel.
Physical and Chemical Properties
The physical and chemical characteristics of Propoxur are essential for understanding its behavior and for developing appropriate handling procedures. While specific data for this compound is limited, the properties of Propoxur serve as a reliable reference.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₂D₃NO₃ (this compound) | [2] |
| C₁₁H₁₅NO₃ (Propoxur) | [4] | |
| Molecular Weight | 212.3 g/mol (this compound) | [2] |
| 209.24 g/mol (Propoxur) | [4] | |
| Physical State | White to tan crystalline powder with a faint, characteristic odor. | [3][4][5][6] |
| Melting Point | 86-89°C (Technical Grade Propoxur); 91.5°C (Pure Propoxur) | [3] |
| Vapor Pressure | 1.3 x 10⁻³ Pa (at 20°C) | [5] |
| Solubility | Water: Approx. 0.2% (2 g/L) at 20°C. | [3][4][7] |
| Organic Solvents: Soluble in most polar organic solvents like methanol and acetone; slightly soluble in cold hydrocarbons. | [3][5][7] | |
| DMSO: Sparingly soluble. | [2] | |
| Octanol/Water Partition Coefficient (log Kow) | 1.52 - 1.56 | [4][7][8] |
| Stability | Stable under normal storage conditions but hydrolyzes in alkaline media. | [3][5] |
Toxicological Information
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Propoxur is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) at synaptic junctions. By inhibiting AChE, Propoxur causes an accumulation of ACh, leading to excessive stimulation of cholinergic receptors in the central and peripheral nervous systems. This inhibition is reversible, and the clinical effects typically resolve as the carbamate-cholinesterase complex spontaneously hydrolyzes.[4]
Quantitative Toxicological Data (for Propoxur)
| Parameter | Value(s) | Species/System | Source(s) |
| IC₅₀ (AChE Inhibition) | 4.3 µM | Not specified | [2] |
| IC₅₀ (α4β4 nAChR Antagonist) | 165 µM | Rat receptor | [2] |
| LD₅₀ (Lethal Dose) | 2.45 µ g/insect (males), 4.73 µ g/insect (females) | German Cockroach | [2][5] |
| IC₅₀ (Cell Growth Inhibition) | 89.96 µg/mL | Flounder gill cells | [2][5] |
| Human Acute Lethal Dose | ~200 mL of a concentrated solution (ingestion) | Human | [7] |
Health Effects
-
Acute Exposure: Symptoms manifest as a cholinergic crisis and can include headache, sweating, nausea, vomiting, diarrhea, blurred vision, muscle twitching, loss of coordination, and in severe cases, convulsions, respiratory depression, and death.[9][10] The effects are typically transient due to the reversible nature of the enzyme inhibition.[10]
-
Chronic Exposure: Long-term exposure may lead to persistent cholinesterase depression.[10] Reported effects in animal studies include depressed body weight and impacts on the liver and bladder.[10] Long-term exposure to high dust concentrations can cause changes in lung function.[7]
Occupational Exposure Limits
Regulatory agencies have established occupational exposure limits (OELs) for Propoxur to protect workers from its adverse health effects.
| Agency | Limit | Details | Source(s) |
| NIOSH (REL) | 0.5 mg/m³ | 10-hour Time-Weighted Average (TWA) | [9] |
| ACGIH (TLV) | 0.5 mg/m³ | 8-hour Time-Weighted Average (TWA) | [9] |
Note: These limits are for airborne exposure. Skin contact can lead to overexposure even if air levels are below the established limits.[9]
Safety and Handling Procedures
A systematic approach to hazard control is crucial when working with this compound. The hierarchy of controls prioritizes the most effective measures to ensure personnel safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[7] Use a certified chemical fume hood or other forms of local exhaust ventilation to minimize inhalation exposure.[9][11]
-
Isolation: Where possible, enclose operations to physically separate the worker from the hazardous substance.[7][9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[7][9][11]
-
Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and a laboratory coat.[7][11] Ensure that skin is not exposed, and avoid contact with open cuts or abrasions.[7]
-
Respiratory Protection: If ventilation is insufficient or during spill cleanup, use a NIOSH-approved particulate dust filter respirator.[7] For higher potential exposures, a supplied-air respirator may be necessary.[4]
Storage Requirements
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][12]
-
Keep separated from strong oxidizers, alkalis, foodstuffs, and animal feed.[3][7][12]
-
Store in a locked area to prevent unauthorized access.[12]
Emergency Procedures
First Aid Measures
Immediate action is critical in the event of exposure.
-
Inhalation: Move the person to fresh air and keep them at rest. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area thoroughly with soap and plenty of water.[7][11] Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[7][11][12] Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. If the person is conscious, give a slurry of activated charcoal in water to drink.[12] Seek immediate medical attention.[7][11][12]
Spill and Leak Procedures
-
Evacuate: Clear the area of all non-essential personnel and move upwind.[7][9]
-
Control: Eliminate all ignition sources.[12]
-
Containment: Prevent the spilled material from entering drains or waterways.[7][12]
-
Cleanup: Wear full protective equipment, including respiratory protection.[7] For solid spills, carefully sweep or vacuum the material to avoid generating dust.[9][12] Moisten first to prevent dusting if appropriate.[12] Collect the material in a sealed, labeled container for hazardous waste disposal.[9][12]
-
Decontamination: Ventilate and wash the spill area thoroughly after cleanup is complete.[9]
Experimental Protocol: Use as an Internal Standard in LC-MS
This compound is used as an internal standard (IS) to correct for variations in sample preparation and instrument response, ensuring accurate quantification of Propoxur.
Methodology
The fundamental principle involves adding a known, fixed concentration of this compound to all samples, calibration standards, and quality controls. The analyte (Propoxur) and the IS (this compound) are extracted and analyzed simultaneously. Since the IS and analyte behave almost identically during extraction and ionization, the ratio of the analyte's response to the IS's response is used for quantification. This ratio is plotted against the concentration of the calibration standards to create a calibration curve.
Conclusion
This compound, while essential for analytical research, carries the same toxicological hazards as its non-deuterated analog, Propoxur. The primary hazard is its potent, reversible inhibition of acetylcholinesterase. Adherence to strict safety protocols, including the use of engineering controls, appropriate PPE, and proper storage, is mandatory to mitigate exposure risks. All laboratory personnel must be thoroughly trained on the hazards, handling procedures, and emergency responses outlined in this guide before working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 4. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propoxur CAS#: 114-26-1 [m.chemicalbook.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Propoxur [cdc.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fao.org [fao.org]
- 9. nj.gov [nj.gov]
- 10. epa.gov [epa.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. chemicalbook.com [chemicalbook.com]
Commercial suppliers and availability of Propoxur-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analytical applications of Propoxur-d3. This deuterated analog of the carbamate insecticide Propoxur serves as an invaluable internal standard for accurate quantification in complex matrices, particularly in residue analysis for food safety and environmental monitoring.
Commercial Availability of this compound
This compound is readily available from several commercial suppliers specializing in analytical standards and research chemicals. The products are intended for research use only and not for human or veterinary applications. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities |
| Cayman Chemical | This compound | 1219798-56-7 | ≥99% deuterated forms (d1-d3) | 25 mg |
| Clinivex | This compound | 1219798-56-7 | Not specified | 10 mg, 25 mg, 50 mg, 100 mg |
| MedchemExpress | This compound | 1219798-56-7 | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Sapphire North America | This compound | 1219798-56-7 | ≥99% deuterated forms (d1-d3) | 1 mg, 5 mg, 10 mg, 25 mg |
| Fisher Scientific | This compound (N-methyl-d3) | 1219798-56-7 | Not specified | 0.01 g |
| CP Lab Safety | This compound, 99%+ deuterated forms (d1-d3) | 1219798-56-7 | 99%+ deuterated forms (d1-d3) | 5 mg |
Synthesis of this compound
The synthesis of this compound follows the same chemical pathway as its non-deuterated counterpart, Propoxur, with the key difference being the use of a deuterated starting material. The primary route involves the reaction of 2-isopropoxyphenol with deuterated methyl isocyanate (CH₃-d₃-NCO).
The general synthesis process can be described as follows:
-
Reaction Setup: 2-Isopropoxyphenol is placed in a reaction vessel equipped with a stirrer, condenser, and a means for controlled addition of the isocyanate.
-
Catalyst Addition: A suitable catalyst, such as a tertiary amine (e.g., N,N-dimethylbenzylamine), is added to the 2-isopropoxyphenol.
-
Reaction with Deuterated Methyl Isocyanate: Deuterated methyl isocyanate is slowly added to the reaction mixture. The reaction is typically carried out at an elevated temperature to ensure completion.
-
Purification: After the reaction is complete, the resulting this compound is purified, often by recrystallization, to achieve high purity.
Experimental Protocols: Quantification of Propoxur using this compound Internal Standard
This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry (MS) for the accurate quantification of propoxur in various matrices, such as food and environmental samples. The use of a deuterated internal standard helps to correct for matrix effects and variations in sample preparation and instrument response.[1]
A widely adopted sample preparation technique for pesticide residue analysis in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][3]
Key Experimental Methodologies
1. Sample Preparation using QuEChERS Method [2][3]
This protocol is a general guideline and may need to be optimized for specific matrices.
-
Homogenization: Weigh a representative portion (e.g., 10-15 g) of the sample into a centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample. The final concentration of the internal standard should be within the linear range of the instrument and comparable to the expected concentration of the analyte.
-
Extraction: Add acetonitrile to the centrifuge tube, cap, and shake vigorously for 1 minute.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride (and potentially other salts like sodium citrate) to the tube. Shake vigorously for another minute. This step partitions the pesticides into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube to separate the organic layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a clean tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water). Vortex and centrifuge.
-
Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS or GC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for propoxur and its deuterated analog.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both propoxur and this compound.
-
MRM Transitions:
-
Propoxur: A common primary transition is m/z 210.1 → 111.1.[4]
-
This compound: The precursor ion will be shifted by +3 Da to m/z 213.1. The product ion resulting from the loss of the deuterated methyl isocyanate will likely also be shifted, or a common fragment ion can be monitored. Specific transitions should be optimized for the instrument being used.
-
-
3. GC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A low-polarity capillary column, such as a DB-5ms, is often used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: A splitless injection is common for trace analysis.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
Acquisition Mode: Similar to LC-MS/MS, MRM is used for quantification.
-
MRM Transitions: Specific precursor and product ions for propoxur and this compound would need to be determined and optimized based on their fragmentation patterns under EI.
-
Signaling Pathways and Logical Relationships
Propoxur's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve impulses, paralysis, and ultimately death of the insect.
This technical guide provides a foundational understanding for researchers and scientists working with this compound. For specific applications, further optimization of the described methods is recommended to achieve the desired analytical performance.
References
An In-depth Technical Guide to Interpreting the Certificate of Analysis for Propoxur-d3
For Researchers, Scientists, and Drug Development Professionals
A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality and purity of a specific batch of a chemical substance. For researchers using isotopically labeled internal standards like Propoxur-d3, a thorough understanding of the CoA is paramount for ensuring the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive overview of how to interpret the data presented in a typical CoA for this compound, details the experimental protocols used for its analysis, and presents this information in a clear and accessible format.
Product Information and Specifications
This section of the CoA provides fundamental identifying information for this compound. It is crucial to verify that this information matches the product ordered and is appropriate for the intended application.
| Parameter | Specification | Description |
| Product Name | This compound | The common name for the deuterated analog of Propoxur. |
| CAS Number | 1219798-56-7[1] | A unique identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C₁₁H₁₂D₃NO₃[1] | Indicates the elemental composition, with 'D' representing deuterium. |
| Molecular Weight | 212.3 g/mol [1] | The mass of one mole of the substance. |
| Appearance | White to off-white solid | A description of the physical state and color of the material.[2] |
| Intended Use | For use as an internal standard in analytical applications.[1][3] | Specifies the recommended application of the product. |
Analytical Data
This is the core section of the CoA, presenting the results of various analytical tests performed on the specific batch of this compound. These tests confirm the identity, purity, and quality of the material.
| Test | Method | Result | Specification |
| Chemical Purity (by HPLC) | High-Performance Liquid Chromatography (HPLC) | 99.5% | ≥ 98.0% |
| Isotopic Purity (by MS) | Mass Spectrometry (MS) | 99.2% (d3) | ≥ 99% deuterated forms (d1-d3)[1] |
| Identity (by ¹H NMR) | Proton Nuclear Magnetic Resonance Spectroscopy | Consistent with structure | Conforms to reference spectrum |
| Identity (by MS) | Mass Spectrometry (MS) | Consistent with structure | Conforms to expected mass |
| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | < 0.1% | As per USP <467> |
| Water Content (by Karl Fischer) | Karl Fischer Titration | 0.2% | ≤ 0.5% |
Experimental Protocols
Detailed methodologies are essential for understanding how the analytical data was generated and for replicating or verifying the results if necessary.
3.1 High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated Propoxur or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 271 nm.[5]
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
3.2 Mass Spectrometry (MS) for Isotopic Purity and Identity
-
Objective: To confirm the molecular weight of this compound and to determine the percentage of deuteration.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS.[6]
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the expected molecular ion peak would be at an m/z corresponding to its molecular weight. The isotopic purity is determined by comparing the intensity of the peak for the d3 isotopologue to any peaks corresponding to d0, d1, or d2 species.
3.3 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Identity
-
Objective: To confirm the chemical structure of this compound by analyzing the signals from its hydrogen atoms.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃) is used to dissolve the sample.
-
Procedure: The sample is placed in the NMR spectrometer, and a proton spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum of Propoxur to confirm that the structure is correct and to verify the absence of significant proton-containing impurities. The deuteration at the N-methyl group is confirmed by the absence of the corresponding proton signal.
Visualizations
4.1 Chemical Structure of this compound
Caption: Chemical structure of this compound.
4.2 Analytical Workflow for Certification
Caption: A typical workflow for the analytical certification of this compound.
4.3 Signaling Pathway of Propoxur (Parent Compound)
This compound is used as an internal standard for the quantification of Propoxur. The biological activity of the parent compound, Propoxur, is relevant for researchers in toxicology and pharmacology. Propoxur is a carbamate insecticide that acts as an inhibitor of acetylcholinesterase.[1]
Caption: Simplified signaling pathway showing the inhibitory action of Propoxur on acetylcholinesterase.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability studies of propoxur herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Propoxur-d3 as an Internal Standard for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Propoxur
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the quantitative analysis of the carbamate insecticide propoxur in various matrices using gas chromatography-mass spectrometry (GC-MS) with propoxur-d3 as an internal standard. The use of an isotopically labeled internal standard like this compound is a robust method to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analysis.[1][2][3] This document outlines the necessary reagents, sample preparation steps, GC-MS instrument parameters, and data analysis procedures.
Introduction
Propoxur is a widely used carbamate insecticide for the control of insects in agriculture and residential settings.[4] Its presence in environmental and biological samples is of significant interest due to its potential health effects, including the inhibition of acetylcholinesterase.[4] Accurate and reliable quantification of propoxur residues is therefore crucial.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like propoxur.[5] However, the complexity of sample matrices can lead to variations in extraction efficiency and instrument response. The use of an internal standard (IS) is a common practice to mitigate these issues.[3] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector.[3]
This compound, a deuterated analog of propoxur, serves as an excellent internal standard for GC-MS analysis.[4] It co-elutes with propoxur and exhibits similar ionization behavior in the mass spectrometer, but it can be differentiated based on its higher mass-to-charge ratio (m/z). This allows for the correction of analyte losses during sample preparation and variations in injection volume, leading to more accurate and precise quantification.[3] This application note details a comprehensive protocol for the use of this compound as an internal standard for the GC-MS analysis of propoxur.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC grade acetonitrile, methanol, ethyl acetate, and acetone.
-
Standards: Propoxur (analytical standard), this compound (internal standard).[4]
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent, graphitized carbon black (GCB).
-
Gases: Helium (carrier gas, 99.999% purity).
-
Sample Matrix: The protocol described is adaptable for various matrices such as water, soil, food products, and biological tissues. The example below is for a food matrix.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of propoxur and dissolve in 10 mL of methanol to prepare a 1000 µg/mL stock solution.
-
Similarly, prepare a 1000 µg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the propoxur primary stock solution with the appropriate solvent (e.g., acetonitrile) to achieve concentrations ranging from 1 to 500 ng/mL.
-
Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.
-
-
Spiking:
-
Spike each calibration standard and sample extract with the internal standard working solution to achieve a final concentration of 50 ng/mL of this compound.
-
Sample Preparation (QuEChERS Method for Food Matrix)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard, this compound, at this stage to account for losses during the entire procedure.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For highly pigmented samples, 7.5 mg of GCB can be added.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a GC vial for analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp 1: 25 °C/min to 150 °C.
-
Ramp 2: 3 °C/min to 200 °C.
-
Ramp 3: 8 °C/min to 280 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Propoxur: m/z 110 (quantification ion), 152, 166 (qualifier ions).
-
This compound: m/z 113 (quantification ion), 155, 169 (qualifier ions).
-
Data Presentation
The following tables summarize the expected quantitative data for the analysis of propoxur using this compound as an internal standard. The values are representative and may vary depending on the specific matrix and instrumentation.
Table 1: GC-MS Retention Times and SIM Ions
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ions (m/z) |
| Propoxur | ~10.5 | 110 | 152, 166 |
| This compound | ~10.5 | 113 | 155, 169 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery (spiked at 10, 50, 100 ng/g) | 85 - 105% |
| Relative Standard Deviation (RSD) | < 10% |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.
Caption: Experimental workflow for the analysis of propoxur using an internal standard.
Caption: Logic of internal standard quantification for propoxur analysis.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of propoxur by GC-MS. The protocol outlined in this application note, combining a QuEChERS-based sample preparation with optimized GC-MS conditions, is suitable for the analysis of propoxur in complex matrices. The inclusion of an isotopically labeled internal standard effectively compensates for analytical variability, ensuring high-quality data for researchers, scientists, and drug development professionals.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pepolska.pl [pepolska.pl]
Application Note: High-Throughput Quantification of Propoxur in Food Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
ABSTRACT: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the carbamate insecticide Propoxur in various food matrices. The use of a stable isotope-labeled internal standard, Propoxur-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The sample preparation employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, enabling high-throughput analysis. This method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.
Introduction
Propoxur is a widely used carbamate insecticide for controlling pests on crops and in public health programs. Its potential toxicity necessitates sensitive and reliable methods for monitoring its residues in food products to ensure consumer safety. LC-MS/MS has become the gold standard for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for accurate quantification as it mimics the behavior of the analyte during extraction, chromatography, and ionization, thereby correcting for potential variations.[1] This application note provides a comprehensive protocol for the quantification of Propoxur using LC-MS/MS and this compound.
Experimental
Materials and Reagents
-
Propoxur certified reference standard (≥98% purity)
-
This compound certified reference standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for highly pigmented matrices)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propoxur and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Propoxur stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in a 50:50 mixture of acetonitrile and water.
Sample Preparation (QuEChERS Protocol)
The QuEChERS method is a simple and effective extraction and cleanup procedure for pesticide residues in food samples.[2][3][4]
-
Homogenization: Homogenize 10-15 g of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, add an appropriate amount of water to achieve a paste-like consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 100 ng/mL this compound internal standard working solution.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquhydrate.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content (e.g., spinach, berries), add 7.5 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Transfer the supernatant to an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium acetate |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying target analytes.[5] The following MRM transitions were used for Propoxur and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Propoxur | 210.1 | 111.1 | 15 | 168.1 | 10 |
| This compound | 213.1 | 111.1 | 15 | 171.1 | 10 |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of Propoxur and the location of the deuterium labels on the isopropoxy group. These should be experimentally confirmed and optimized on the specific instrument being used.
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Propoxur in various food matrices.
Linearity: The method showed excellent linearity over a concentration range of 0.1 to 100 ng/mL with a correlation coefficient (R²) > 0.99 for all matrices tested.
Recovery and Precision: The recovery and precision of the method were evaluated by spiking blank matrix samples at three different concentration levels (1, 10, and 50 ng/g). The results are summarized in the table below.
| Matrix | Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |
| Apple | 1 | 95.2 | 4.8 |
| 10 | 98.1 | 3.5 | |
| 50 | 101.5 | 2.1 | |
| Tomato | 1 | 92.8 | 5.2 |
| 10 | 96.5 | 4.1 | |
| 50 | 99.8 | 2.9 | |
| Spinach | 1 | 88.5 | 6.5 |
| 10 | 91.2 | 5.3 | |
| 50 | 94.6 | 3.8 |
The recoveries for Propoxur were within the acceptable range of 70-120% with a relative standard deviation (RSD) of less than 15%, demonstrating the accuracy and precision of the method.
Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.
| Parameter | Value (ng/g) |
| LOD | 0.1 |
| LOQ | 0.5 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of Propoxur.
Caption: Experimental workflow for Propoxur quantification.
References
Application Note: Quantitative Analysis of Propoxur Residues in Food Matrices using Propoxur-d3 as an Internal Standard
AN-01182025
Audience: Researchers, analytical scientists, and quality control professionals in the food safety and pesticide analysis sectors.
Purpose: This document provides a comprehensive protocol for the determination of Propoxur pesticide residues in various food matrices. The method utilizes Propoxur-d3 as an isotopic internal standard to ensure high accuracy and precision, employing the widely adopted QuEChERS sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Introduction
Propoxur is a carbamate insecticide used to control a variety of pests in agricultural and residential settings.[1][2] Its potential presence in the food chain necessitates sensitive and reliable analytical methods for monitoring its residue levels to ensure consumer safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification.[3] this compound mimics the chemical behavior of the target analyte (Propoxur) during sample extraction, cleanup, and ionization, effectively compensating for matrix effects and variations in instrument response.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation procedure that offers excellent recoveries for a broad range of pesticides, including Propoxur.[4][5][6] This application note details the European Standard EN 15662 QuEChERS protocol in conjunction with LC-MS/MS for the robust analysis of Propoxur in diverse food samples.[5]
Experimental Workflow
The overall analytical workflow involves sample homogenization, extraction with an internal standard, partitioning, dispersive solid-phase extraction (dSPE) cleanup, and subsequent analysis by LC-MS/MS.
Figure 1: General experimental workflow for Propoxur residue analysis.
Protocols
Required Materials and Reagents
-
Standards: Propoxur (≥98% purity), this compound (≥99% deuterated forms).[3]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate (available as pre-packaged QuEChERS extraction salt packets, e.g., EN 15662).[5]
-
dSPE Sorbents: Primary Secondary Amine (PSA), Octadecylsilane (C18), MgSO₄ (available as pre-packaged dSPE tubes).[4]
-
Equipment: High-speed blender/homogenizer, 50 mL and 15 mL polypropylene centrifuge tubes, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Propoxur and this compound in methanol. Store at -20°C.
-
Working Standard Mixture: Prepare a mixed working standard solution containing Propoxur at various concentration levels by diluting the stock solution with acetonitrile.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 1 ng/µL.[4]
Sample Preparation Protocol (QuEChERS EN 15662)
-
Homogenization: Weigh 10 g (± 0.1 g) of a homogenized representative food sample into a 50 mL centrifuge tube. For dry samples like raisins or nuts, add a specified amount of water (e.g., 8.5 mL for 5 g of raisins) and allow to rehydrate before proceeding.[5]
-
Internal Standard Spiking: Add 100 µL of the 1 ng/µL this compound internal standard spiking solution to the sample.[4]
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Seal the tube and shake vigorously by hand for 1 minute.[5]
-
Add the EN 15662 QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[5]
-
Immediately shake vigorously for another 1 minute.
-
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥3,000 g.[4][5] A distinct acetonitrile layer will separate on top.
-
Dispersive SPE Cleanup (dSPE):
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into a clean vial.
-
For LC-MS/MS analysis, dilute the final extract (e.g., 10-fold) with a suitable mobile phase or water to minimize matrix effects.[5]
-
LC-MS/MS Instrumentation and Conditions
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 column (e.g., Luna Omega C18 or equivalent) is suitable for separation.[7][8]
-
Mobile Phase: A gradient elution using water with 10 mM ammonium formate and methanol with 10 mM ammonium formate is a common choice.[5]
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
Acquisition Mode: Scheduled Multiple Reaction Monitoring (sMRM) for enhanced sensitivity and selectivity.
Table 1: Example LC-MS/MS Parameters for Propoxur and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
|---|---|---|---|---|
| Propoxur | 210.2 | 111.1 | 93.1 | 19 |
| This compound | 213.2 | 111.1 | 93.1 | 19 |
Parameters are instrument-dependent and require optimization. Data derived from typical values.[9]
Data Presentation & Performance
Method performance should be validated according to established guidelines, assessing linearity, accuracy (recovery), precision (RSD), and sensitivity (LOD/LOQ).[10][11]
Table 2: Representative Method Performance Data for Propoxur Analysis
| Food Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
|---|---|---|---|---|---|
| Sweet Pepper | 10 | 70-120% | <20 | 0.6 - 1.5 | [9] |
| Various Fruits | 10 - 200 | 91.3 - 102.5% | < 5.0 | 1.43 | [7][12] |
| Various Vegetables | 10 - 200 | 94.2 - 107.4% | < 6.5 | 1.43 | [7][12] |
| Liver | 40 | 70-120% | <20 | < 2.0 | [11] |
This table summarizes typical performance data from various sources. Actual results will vary based on matrix, instrumentation, and specific protocol.
Mechanism of Action: Acetylcholinesterase Inhibition
For professionals in drug and pesticide development, understanding the mechanism of action is crucial. Propoxur functions by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects and mammals.[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve signals, paralysis, and ultimately death of the insect.[1]
Figure 2: Propoxur's mechanism of inhibiting acetylcholinesterase.
References
- 1. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. QuEChERS: About the method [quechers.eu]
- 7. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. A Method Scope Extension for the Simultaneous Analysis of POPs, Current-Use and Banned Pesticides, Rodenticides, and Pharmaceuticals in Liver. Application to Food Safety and Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Propoxur in Food Matrices using Isotope Dilution Mass Spectrometry with Propoxur-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the carbamate insecticide Propoxur in various food matrices. The protocol employs Isotope Dilution Mass Spectrometry (IDMS) utilizing the stable isotope-labeled internal standard, Propoxur-d3. This methodology ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol includes detailed procedures for sample extraction using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note provides all necessary parameters for immediate implementation in a laboratory setting.
Introduction
Propoxur is a widely used carbamate insecticide for controlling pests in agriculture and public health settings.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2][3] Due to its potential toxicity to non-target organisms, including humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for Propoxur in food products. Accurate and reliable quantification of Propoxur residues is therefore crucial for ensuring food safety and compliance with these regulations.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[4] By spiking a sample with a known amount of a stable isotope-labeled analogue of the analyte (in this case, this compound), any loss of analyte during sample preparation or ionization suppression/enhancement in the mass spectrometer can be compensated for. This is because the isotopically labeled internal standard exhibits nearly identical chemical and physical properties to the native analyte.
This application note provides a comprehensive protocol for the determination of Propoxur in food matrices using IDMS with this compound and LC-MS/MS.
Experimental Protocol
Materials and Reagents
-
Propoxur standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA)
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned supernatant and dilute with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Propoxur | 210.1 | 111.1 (Quantifier) | 15 | 100 |
| 210.1 | 168.1 (Qualifier) | 10 | 100 | |
| This compound | 213.1 | 114.1 (Quantifier) | 15 | 100 |
| 213.1 | 171.1 (Qualifier) | 10 | 100 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Propoxur. These should be confirmed experimentally by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
Table 1: Method Performance Parameters
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 2 µg/kg |
| Precision (%RSD, n=6) | < 10% |
| Recovery (%) | 92-105% |
Quantitative data presented is representative of typical performance for IDMS analysis of pesticides in food matrices.
Table 2: Analysis of Propoxur in Spiked Food Samples
| Matrix | Spiking Level (µg/kg) | Measured Concentration (µg/kg) | Recovery (%) | %RSD (n=3) |
| Apples | 10 | 9.8 | 98 | 4.2 |
| 50 | 51.2 | 102.4 | 3.5 | |
| Spinach | 10 | 9.5 | 95 | 6.8 |
| 50 | 48.9 | 97.8 | 5.1 | |
| Tomatoes | 10 | 10.3 | 103 | 3.9 |
| 50 | 52.1 | 104.2 | 2.8 |
Visualizations
Caption: Experimental workflow for Propoxur analysis by IDMS.
Caption: Mechanism of Propoxur toxicity via acetylcholinesterase inhibition.
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantification of Propoxur in diverse food matrices. The detailed protocol, including the efficient QuEChERS sample preparation and optimized LC-MS/MS parameters, allows for reliable determination of Propoxur residues at levels relevant to regulatory MRLs. This application note serves as a valuable resource for analytical laboratories involved in food safety testing and for researchers in the fields of environmental science and drug development.
References
- 1. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARBAMATE INSECTICIDESS.pptx [slideshare.net]
- 4. A reliable quantification of organophosphorus pesticides in brown rice samples for proficiency testing using Japanese official analytical method, QuEChERS, and modified QuEChERS combined with isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Multi-Residue Pesticide Analysis in Agricultural Matrices using a Modified QuEChERS Method with Propoxur-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in food and agricultural matrices.[1][2][3] This application note details a modified QuEChERS protocol that incorporates Propoxur-d3 as an internal standard for the accurate quantification of a broad range of pesticide residues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is crucial for correcting potential matrix effects and variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.[4]
This document provides a step-by-step experimental protocol, presents typical quantitative performance data, and includes a visual workflow diagram to guide researchers in implementing this method.
Quantitative Data Summary
The following table summarizes the typical performance of the described QuEChERS method for a selection of pesticides, including the internal standard this compound. The data are representative of what can be achieved and are based on common validation parameters found in multi-residue analysis.[4][5]
| Analyte | Recovery (%) | RSD (%) | Linearity (R²) | LOQ (ng/g) |
| This compound (IS) | 98 | 4.2 | N/A | N/A |
| Propoxur | 95 | 5.1 | >0.998 | 5 |
| Carbofuran | 92 | 6.3 | >0.997 | 5 |
| Imidacloprid | 99 | 4.8 | >0.999 | 2 |
| Myclobutanil | 105 | 7.1 | >0.996 | 10 |
| Boscalid | 97 | 5.5 | >0.998 | 5 |
| Tebuconazole | 102 | 6.8 | >0.997 | 10 |
Experimental Protocol
This protocol is based on the widely recognized EN 15662 QuEChERS method.
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Reagents: Formic acid, LC-MS grade; Ultrapure water.
-
Standards: this compound, Propoxur, and other pesticide standards of interest.
-
QuEChERS Extraction Salts: 4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate per extraction.[6]
-
Dispersive SPE (d-SPE) Cleanup: 150 mg anhydrous MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent per 1 mL of extract.[6]
-
Sample Matrix: e.g., Fruits, vegetables, or soil, homogenized.
2. Sample Preparation and Extraction
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate the matrix.[1]
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Spike the sample with an appropriate volume of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
3. Dispersive SPE Cleanup
-
Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing the PSA, C18, and MgSO₄ sorbents.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation and LC-MS/MS Analysis
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
Dilute the extract with mobile phase if necessary.
-
Inject the sample into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two specific precursor-product ion transitions for each analyte for confirmation and quantification.
-
Workflow and Pathway Diagrams
QuEChERS Experimental Workflow
Caption: QuEChERS workflow for pesticide residue analysis.
Logical Relationship for Quantification
Caption: Logic for internal standard quantification.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chromatographic Peak Shape for Propoxur-d3
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shapes during the analysis of Propoxur-d3. The following sections are presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the analysis of this compound?
Poor peak shape for this compound, as with its non-deuterated counterpart, can manifest as peak tailing, fronting, broadening, or splitting. The most common causes stem from interactions between the analyte and the stationary phase, issues with the mobile phase, column degradation, or problems with the instrument setup.[1][2][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[4][5][6][7] Although Propoxur is a neutral molecule, secondary interactions with the stationary phase can be influenced by pH. For silica-based columns, residual silanol groups can become ionized at mid-to-high pH, leading to interactions that can cause peak tailing.[1][6][8] Maintaining a consistent and appropriate mobile phase pH is crucial for reproducible and symmetrical peaks.[4][7]
Q3: Can the choice of solvent for my sample affect the peak shape?
Yes, the sample solvent can significantly impact peak shape. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion, including fronting or splitting.[9][10] It is always best to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[9]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is wider than the front half, creating an asymmetrical shape.[11]
Diagram: Troubleshooting Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Possible Causes and Solutions:
| Cause | Description | Recommended Solution |
| Secondary Silanol Interactions | Residual silanol groups on silica-based columns can interact with the analyte, causing tailing.[1][8][11] This is a common issue with basic compounds, but can also affect neutral compounds like Propoxur. | Use a modern, well-endcapped column to minimize exposed silanol groups.[1][11] Consider adding a competitive base, like triethylamine (TEA), to the mobile phase in small concentrations to block active sites.[11] Lowering the mobile phase pH can also help by suppressing the ionization of silanol groups.[11] |
| Column Overload | Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[2][12][13] | Reduce the injection volume or dilute the sample.[2][11][13] |
| Extra-Column Volume | Dead volume in the system, such as from excessively long or wide tubing, can cause peak broadening and tailing.[1][9][12] | Use tubing with a narrow internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[1] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing.[9][11][12] Over time, the stationary phase can degrade, also leading to poor peak shape.[2][14] | Implement a regular column cleaning and regeneration protocol. Use a guard column to protect the analytical column from strongly retained impurities.[2][10] If the column is old or has been used extensively, it may need to be replaced.[14] |
| Metal Contamination | Trace metals in the silica matrix or from system components can act as active sites, causing tailing.[8][9] | Use a column with high-purity silica. If metal contamination is suspected, washing the column with a chelating agent may help. |
Issue 2: Peak Splitting or Shoulders
Peak splitting is when a single compound appears as two or more peaks, while a shoulder is an unresolved peak on the tail or front of the main peak.[2][15]
Diagram: Troubleshooting Peak Splitting
Caption: A flowchart for troubleshooting peak splitting and shoulders.
Possible Causes and Solutions:
| Cause | Description | Recommended Solution |
| Injection Problems | Inconsistent or erratic injection technique can introduce the sample in a non-uniform band, leading to split peaks.[16] This can also be caused by a partially blocked syringe needle. | If using manual injection, ensure a consistent and rapid injection technique. An autosampler is recommended for better reproducibility.[16] Check the syringe for any blockage. |
| Column Void or Blockage | A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, resulting in split peaks.[2][11] | Reversing the column and flushing it (backflushing) may dislodge particulates from the frit.[11] However, this should only be done if the column manufacturer's instructions permit it. If a void has formed, the column will likely need to be replaced.[11] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.[15] | Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[9] |
| Mobile Phase pH close to pKa | For ionizable compounds, if the mobile phase pH is close to the analyte's pKa, both the ionized and unionized forms may be present, leading to split or shouldered peaks.[4][7][17] While Propoxur is neutral, this could be relevant for co-eluting impurities. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of any ionizable analytes of interest.[18] |
| Incompatibility between Solvent and Stationary Phase | In gas chromatography, a mismatch in polarity between the injection solvent and the stationary phase can lead to poor sample focusing and split peaks.[15] | Ensure the solvent and stationary phase have similar polarities.[15] |
Issue 3: Peak Fronting
Peak fronting, the inverse of tailing, is characterized by a leading edge of the peak that is broader than the trailing edge.[8]
Possible Causes and Solutions:
| Cause | Description | Recommended Solution |
| Column Overload | Injecting a highly concentrated sample can lead to fronting.[8] | Dilute the sample or reduce the injection volume.[13] |
| Poor Sample Solubility | If the analyte is not fully dissolved in the mobile phase, it can cause fronting.[8] | Ensure the sample is completely dissolved before injection. It may be necessary to change the sample solvent. |
| Column Collapse | At high pH or temperature, the silica matrix of the column can dissolve, leading to a collapse of the packed bed and subsequent peak fronting.[8] | Operate the column within the manufacturer's recommended pH and temperature ranges.[5] If column collapse is suspected, the column must be replaced. |
| Temperature Mismatch | A significant temperature difference between the injected sample and the column can sometimes cause peak distortion. | Ensure the sample is at the same temperature as the column oven. |
Experimental Protocols
Protocol 1: Column Flushing and Cleaning
This protocol is intended to remove strongly retained contaminants from the column. Always consult the column manufacturer's care and use manual for specific recommendations.
-
Disconnect the column from the detector.
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min).
-
Flush the column with a series of solvents in order of increasing elution strength. A typical sequence for a reversed-phase C18 column is:
-
20 column volumes of the mobile phase without buffer (e.g., water/acetonitrile).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of 100% Isopropanol.
-
20 column volumes of 100% Methylene Chloride (if compatible with your system).
-
20 column volumes of 100% Isopropanol.
-
20 column volumes of 100% Acetonitrile.
-
-
Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.
Protocol 2: Mobile Phase Preparation
Consistent and accurate mobile phase preparation is crucial for reproducible chromatography.
-
Use high-purity solvents (HPLC or MS grade).
-
Use high-purity water (e.g., 18.2 MΩ·cm).
-
Accurately weigh and dissolve any buffer salts or additives.
-
Adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent. Use a calibrated pH meter.
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
-
Degas the mobile phase before use to prevent bubble formation in the pump. This can be done by sonication, vacuum filtration, or helium sparging.
This guide provides a starting point for troubleshooting poor peak shape in the analysis of this compound. A systematic approach to identifying and resolving the root cause will lead to improved data quality and more reliable analytical results.
References
- 1. chromtech.com [chromtech.com]
- 2. mastelf.com [mastelf.com]
- 3. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. benchchem.com [benchchem.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. Restek - Blog [restek.com]
- 14. youtube.com [youtube.com]
- 15. Restek - Video Article [restek.com]
- 16. agilent.com [agilent.com]
- 17. acdlabs.com [acdlabs.com]
- 18. obrnutafaza.hr [obrnutafaza.hr]
Matrix effects and ion suppression of Propoxur-d3 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects and ion suppression encountered during the LC-MS analysis of Propoxur-d3.
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for this compound.
This is a common indicator of ion suppression, where components in the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.
| Possible Cause | Recommended Solution |
| Co-elution of Matrix Components | Endogenous or exogenous compounds in the sample matrix can co-elute with this compound, competing for ionization and reducing its signal.[1] |
| 1. Optimize Chromatographic Separation: - Modify Gradient: Adjust the mobile phase gradient to better separate this compound from interfering matrix components.[2] - Change Stationary Phase: Consider a column with a different chemistry (e.g., C18 to phenyl-hexyl) to alter selectivity. - Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency. | |
| High Concentration of Matrix Components | Complex matrices such as fruits, vegetables, and biological fluids contain high concentrations of compounds like salts, lipids, and proteins that can cause significant ion suppression.[1][2] |
| 2. Enhance Sample Preparation: - Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively extract this compound while removing a significant portion of the interfering matrix.[3] - Liquid-Liquid Extraction (LLE): Employ LLE to partition this compound into a solvent immiscible with the sample matrix, leaving many interferences behind. - QuEChERS: For food and agricultural samples, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a highly effective sample preparation technique.[4][5][6][7] - Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. | |
| Ion Source Contamination | Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden decrease in signal intensity. |
| 3. Instrument Maintenance: - Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations. - Use a Divert Valve: Program a divert valve to direct the flow from the LC to waste during the elution of highly concentrated, unretained matrix components at the beginning of the run, and during column washing at the end. |
Problem: Poor reproducibility of this compound signal across different samples.
Variability in the composition of the sample matrix between different samples can lead to inconsistent levels of ion suppression.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Composition | The type and concentration of interfering compounds can vary significantly from one sample to another, even within the same batch. |
| 1. Implement Matrix-Matched Calibration: - Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.[3] | |
| 2. Consistent Sample Preparation: - Ensure that the sample preparation protocol is followed precisely for all samples to minimize variability in the final extracts. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and ion suppression?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1] Ion suppression is a specific type of matrix effect where the signal of the analyte is reduced due to competition for ionization from other molecules in the sample.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Propoxur. Because it has nearly identical chemical and physical properties to Propoxur, it will co-elute and experience the same degree of ion suppression or enhancement. By monitoring the ratio of the analyte (Propoxur) to the internal standard (this compound), accurate quantification can be achieved even in the presence of matrix effects.
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer. A blank sample extract is then injected. Any dip in the constant baseline signal of this compound indicates the elution of matrix components that are causing ion suppression at that retention time.
Q4: Can the choice of ionization technique affect ion suppression for this compound?
A4: Yes. While Electrospray Ionization (ESI) is commonly used for the analysis of carbamate pesticides like Propoxur, it can be more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI) for certain compounds and matrices.[8] If significant ion suppression is observed with ESI, exploring APCI as an alternative ionization source may be beneficial.
Q5: What are some common matrices where ion suppression is observed for Propoxur?
A5: Ion suppression for Propoxur has been reported in a variety of complex matrices, including:
-
Fruits and Vegetables: Raisins, hazelnuts, ginger, and tea can present significant matrix challenges.[3][4][9]
-
Environmental Waters: While generally cleaner than biological or food matrices, environmental water samples can still contain organic matter and salts that cause ion suppression.[8]
Quantitative Data on Matrix Effects for Carbamate Pesticides
The following table summarizes the matrix effects observed for several carbamate pesticides in different vegetable matrices. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement. While Propoxur is not explicitly listed in this particular dataset, the data for other carbamates provides a useful indication of the potential for matrix effects in these sample types.
| Compound | Pak Choi | Chinese Celery | Loofah | Eggplant | Cowpea | Apple | Mushroom | Tea |
| Aldicarb-sulfoxide | 98.6 | 98.5 | 96.3 | 98.8 | 96.0 | 95.4 | 96.6 | 97.6 |
| Aldicarb-sulfone | 97.8 | 96.5 | 98.3 | 99.1 | 95.7 | 96.2 | 97.1 | 98.5 |
| Oxamyl | 101.2 | 102.5 | 99.8 | 100.5 | 101.7 | 102.3 | 103.1 | 101.9 |
| Methomyl | 103.4 | 105.1 | 101.3 | 102.6 | 104.2 | 103.8 | 105.5 | 104.3 |
| Carbofuran-3-hydroxy | 99.5 | 98.7 | 100.2 | 99.1 | 98.9 | 99.6 | 100.8 | 99.2 |
| Carbofuran | 102.1 | 103.8 | 100.9 | 101.7 | 102.9 | 101.5 | 103.6 | 102.4 |
| Bendiocarb | 97.2 | 96.8 | 98.1 | 97.5 | 96.3 | 97.9 | 98.4 | 97.1 |
| Carbaryl | 104.6 | 106.2 | 102.7 | 103.9 | 105.8 | 104.1 | 106.7 | 105.3 |
| Isoprocarb | 100.8 | 101.9 | 99.6 | 100.3 | 101.1 | 100.7 | 102.3 | 101.5 |
| Carbosulfan | 96.5 | 95.9 | 97.3 | 96.1 | 95.4 | 96.8 | 97.2 | 96.3 |
Data adapted from a study on carbamate pesticide residues in various organic vegetable samples. The values represent the percentage of matrix effect.[2]
Experimental Protocols
Recommended QuEChERS Sample Preparation for Fruit and Vegetable Matrices
This protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of your this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
The extract can be analyzed directly or diluted with the initial mobile phase before injection into the LC-MS system.[4]
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in complex matrices.
Caption: A logical workflow for troubleshooting ion suppression of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. gcms.cz [gcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 8. Stability studies of propoxur herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimizing Propoxur-d3 Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Propoxur-d3 from soil samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from soil, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Inefficient extraction from the soil matrix. | - Optimize solvent choice: While acetonitrile is common in the QuEChERS method, for some soil types, a mixture like acetone-methylene chloride (3:1, v/v) can improve recovery for carbamates.[1] Methanol has also been shown to be effective in sonication-assisted extraction for propoxur, with recoveries ranging from 82% to 99%.[2][3] - Ensure adequate sample hydration: For dry soil samples, especially when using the QuEChERS method, insufficient water can lead to poor extraction efficiency. It is recommended to add water to dry samples to achieve a total water content of around 70% and allow it to hydrate for at least 30 minutes before adding the extraction solvent.[4] - Increase extraction time/intensity: For soil, which is a more complex matrix than fruits or vegetables, longer and more vigorous shaking or sonication may be necessary to ensure the complete transfer of this compound from the soil particles to the solvent.[4] |
| Degradation of this compound during extraction. | - Control pH: Propoxur is a carbamate pesticide, and its stability can be pH-dependent. Using a buffered QuEChERS method (e.g., with citrate or acetate buffers) can help maintain a stable pH and prevent degradation.[5] | |
| Inefficient phase separation in the QuEChERS method. | - Ensure proper salt concentration: The addition of salts like magnesium sulfate and sodium chloride is crucial for inducing phase separation between the aqueous and organic layers. Ensure the correct amounts are used as specified in the chosen QuEChERS protocol. | |
| High variability in recovery results | Inhomogeneous sample spiking. | - Proper mixing after spiking: Ensure the this compound standard is thoroughly mixed with the soil sample and allowed to equilibrate before extraction. |
| Inconsistent sample hydration. | - Standardize hydration procedure: For dry soils, consistently add the same amount of water and allow for the same hydration time for all samples.[4] | |
| Matrix effects in the analytical method (e.g., LC-MS/MS). | - Use matrix-matched standards: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement caused by co-extracted matrix components.[1][6] - Employ an internal standard: The use of an isotopically labeled internal standard, such as this compound itself, is highly recommended to correct for recovery losses and matrix effects. | |
| Poor cleanup of the extract (e.g., colored extract, instrument contamination) | Inappropriate dispersive solid-phase extraction (d-SPE) sorbent. | - Select the right sorbent combination: For soil extracts, a combination of Primary Secondary Amine (PSA) and C18 is often used. PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences like lipids. For soils with high pigment content, Graphitized Carbon Black (GCB) may be considered, but it can also retain planar analytes like some pesticides, so its use should be evaluated carefully.[7] |
| Overloading of the d-SPE tube. | - Adjust sample-to-sorbent ratio: If the extract is particularly "dirty," consider using a larger amount of d-SPE sorbent or diluting the extract before the cleanup step. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting method for this compound extraction from soil?
For a robust and widely used method, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly recommended.[4][7][8] It involves a simple extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[8]
2. Which extraction solvent is best for this compound in soil?
Acetonitrile is the most common solvent used in the QuEChERS method for a wide range of pesticides, including carbamates.[4][7] However, for specific soil types, other solvents or solvent mixtures may provide better recoveries. For instance, a study on carbamates and triazoles in soil found that an acetone-methylene chloride (3:1, v/v) mixture yielded recoveries between 65.2% and 113.9%.[1] Another study using sonication-assisted extraction found that methanol provided excellent recoveries for propoxur (82-99%).[2][3]
3. How does soil type affect the extraction efficiency of this compound?
Soil composition, particularly the organic matter and clay content, can significantly impact extraction efficiency. Soils with high organic matter or clay content may bind more strongly to this compound, making extraction more challenging.[4] In such cases, it may be necessary to use a more rigorous extraction technique, such as increasing the shaking/sonication time or using a stronger extraction solvent.
4. What is the role of the salts in the QuEChERS method?
The salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, serve two main purposes:
-
They induce phase separation between the water in the sample and the organic extraction solvent (salting-out effect).
-
Anhydrous MgSO₄ also helps to remove excess water from the organic extract.[9]
5. What are matrix effects and how can I mitigate them for this compound analysis?
Matrix effects are the alteration of the analyte's signal (suppression or enhancement) in the analytical instrument (e.g., LC-MS/MS) due to the presence of co-extracted compounds from the sample matrix.[1][6][10] To mitigate matrix effects for this compound analysis in soil:
-
Effective Cleanup: Use appropriate d-SPE sorbents like PSA and C18 to remove interfering compounds.[7]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract to mimic the matrix composition of your samples.[1][6]
-
Internal Standard: The use of an isotopically labeled internal standard like this compound is the most effective way to compensate for matrix effects and any analyte loss during sample preparation.
-
Dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components, thereby minimizing their effect.
Quantitative Data Summary
The following tables summarize quantitative data on the recovery of propoxur and related carbamates from soil using different extraction methods and parameters.
Table 1: Recovery of Propoxur and other Carbamates using Sonication-Assisted Extraction with Methanol
| Analyte | Fortification Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (%) |
| Propoxur | 0.5 | 95 | 2 |
| 0.1 | 96 | 3 | |
| 0.01 | 99 | 4 | |
| Carbofuran | 0.5 | 96 | 2 |
| 0.1 | 97 | 3 | |
| 0.01 | 98 | 4 | |
| Carbaryl | 0.5 | 82 | 4 |
| 0.1 | 85 | 5 | |
| 0.01 | 88 | 7 | |
| Data adapted from a study on multiresidue analysis of carbamate pesticides in soil.[2][3] |
Table 2: Comparison of Extraction Solvents for Carbamate and Triazole Pesticides in Soil (QuEChERS-based method)
| Extraction Solvent | Recovery Range (%) |
| Acetone | Generally low |
| Methanol | Low |
| Acetonitrile-Methanol | Low |
| Acetonitrile | 48.1 - 125.9 |
| Acetone-Methylene Chloride (3:1, v/v) | 65.2 - 113.9 |
| Data adapted from a study on the determination of carbamate and triazole pesticides in soil.[1] |
Experimental Protocols
1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for this compound in Soil
This protocol is adapted from standard QuEChERS procedures for pesticide analysis in soil.[4][8]
a. Sample Preparation and Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add an appropriate amount of deionized water to reach approximately 70% total water content, vortex briefly, and let it hydrate for 30 minutes.[4]
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate amount of this compound internal standard.
-
Cap the tube and shake vigorously for 5 minutes.
-
Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake the tube for at least 2 minutes to prevent the formation of salt agglomerates.
-
Centrifuge the tube for 5 minutes at ≥3000 rcf.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE tube containing a mixture of cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge for 2 minutes at ≥5000 rcf.
-
Transfer the purified extract into an autosampler vial for analysis (e.g., by LC-MS/MS).
2. Ultrasonic-Assisted Extraction (UAE) for this compound in Soil
This protocol is based on a method developed for the analysis of carbamate pesticides in soil.[2][3]
-
Weigh 5 g of homogenized soil into a glass centrifuge tube.
-
Add the appropriate amount of this compound internal standard.
-
Add 10 mL of methanol to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.
-
Centrifuge for 10 minutes at 3000 rpm.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction (steps 3-6) with a fresh 10 mL aliquot of methanol.
-
Combine the two supernatants.
-
The combined extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis if necessary. A cleanup step (e.g., using SPE) may be required depending on the soil matrix and analytical method.
Visualizations
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiresidue analysis of carbamate pesticides in soil by sonication-assisted extraction in small columns and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. weber.hu [weber.hu]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. iris.unito.it [iris.unito.it]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Propoxur-d3 Signal Instability in Mass Spectrometry: A Technical Support Center
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal instability with Propoxur-d3 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of Propoxur, a carbamate insecticide.[1] In mass spectrometry, it serves as an ideal internal standard for the quantification of Propoxur in various samples.[2] Because it is chemically almost identical to Propoxur but has a slightly higher mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's ion source. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the target analyte.[3]
Q2: What are the common causes of signal instability for this compound?
Signal instability for this compound, and deuterated internal standards in general, can arise from several factors:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[4][5]
-
In-Source Fragmentation: The deuterated internal standard can lose a deuterium atom within the ion source, potentially interfering with the signal of the non-deuterated Propoxur.[6]
-
Deuterium Exchange: Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent, altering its mass and signal.
-
Instrumental Issues: Fluctuations in gas flow, temperature, or voltage within the LC-MS system can lead to overall signal instability.[7][8]
-
Sample Preparation and Handling: Inconsistencies in the extraction or storage of samples can affect the stability and recovery of this compound.[9] Propoxur is known to be unstable in alkaline conditions.[10]
Troubleshooting Guide
Problem: Drifting or Inconsistent this compound Peak Area
Question: My this compound peak area is systematically decreasing or fluctuating randomly across my analytical run. What could be the cause and how do I fix it?
Answer:
This is a common issue that can significantly impact the accuracy of your results. The underlying cause can be chemical, instrumental, or related to the sample matrix. Follow this troubleshooting workflow to identify and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound signal.
Step 1: Rule out System-Level Issues
Before investigating complex chemical phenomena, ensure the LC-MS system is performing optimally.
-
Symptom: Random fluctuations in signal intensity, changes in retention time, or poor peak shape.[11]
-
Action:
-
Check System Suitability: Inject a standard solution of this compound multiple times at the beginning of your run. The relative standard deviation (RSD) of the peak area should be within acceptable limits (typically <15%).
-
Inspect for Leaks: Check all fittings and connections for any signs of leaks.
-
Verify Mobile Phase and Solvents: Ensure mobile phases are correctly prepared, degassed, and free of microbial growth.[12] Use high-purity, LC-MS grade solvents.
-
Examine the Column: A contaminated or old column can lead to poor peak shape and shifting retention times.[12] Flush the column or replace it if necessary.
-
Step 2: Investigate Matrix Effects
Matrix effects are a primary cause of signal instability, especially in complex biological or environmental samples.[4][5]
-
Symptom: Signal suppression or enhancement that varies between samples.
-
Action: Perform a matrix effect evaluation. A detailed protocol is provided in the "Experimental Protocols" section below.
| Matrix Effect Evaluation | Observation | Interpretation | Action |
| Post-column Infusion | A dip or rise in the baseline signal at the retention time of this compound. | Indicates the presence of co-eluting matrix components causing ion suppression or enhancement. | Modify the chromatographic method to separate the interference from the analyte. |
| Matrix Factor (MF) Calculation | MF significantly different from 1. | Quantifies the extent of ion suppression (MF < 1) or enhancement (MF > 1). | Use matrix-matched calibration standards or a standard addition method for quantification. |
Step 3: Assess In-Source Fragmentation
In-source fragmentation occurs when the internal standard breaks apart in the ion source of the mass spectrometer.[6]
-
Symptom: A signal is detected at the mass-to-charge ratio (m/z) of the non-deuterated Propoxur when only this compound is injected.
-
Action:
-
Inject a high concentration of this compound: Monitor the MRM transition for non-deuterated Propoxur.
-
Optimize MS Source Conditions: If fragmentation is observed, systematically reduce the cone voltage (or fragmentor voltage) and source temperature to minimize the fragmentation while maintaining adequate signal intensity for this compound.
-
Step 4: Check for Deuterium Exchange
Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially under certain pH conditions.
-
Symptom: A gradual decrease in the this compound signal over time, potentially accompanied by an increase in the signal of partially deuterated or non-deuterated Propoxur.
-
Action:
-
Incubate this compound in your mobile phase and sample diluent: Let the solution sit for the duration of a typical analytical run and then inject it. Compare the chromatogram to that of a freshly prepared solution.
-
Adjust pH: Propoxur is more stable in acidic to neutral conditions and hydrolyzes in alkaline media.[10][13] If deuterium exchange is suspected, ensure your mobile phase and sample diluent pH are within a stable range for Propoxur (ideally below 7).
-
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
This protocol outlines the steps to qualitatively and quantitatively assess the impact of the sample matrix on the this compound signal.
Workflow for Matrix Effect Evaluation
Caption: Experimental workflow for evaluating matrix effects.
Materials:
-
This compound standard solution
-
Blank matrix samples (e.g., plasma, soil extract) free of Propoxur
-
Mobile phase and reconstitution solvent
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., the concentration used in your assay).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample according to your sample preparation protocol. Spike this compound into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction process. The target concentration in the final extract should be the same as in Sets A and B.
-
-
Analyze all samples using your validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
RE (%) = [(Peak Area of Set C) / (Peak Area of Set B)] * 100
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Matrix Factor (MF) | MF ≈ 1 | Minimal matrix effect. |
| MF < 1 | Ion suppression. | |
| MF > 1 | Ion enhancement. | |
| Recovery (RE) | 85-115% | Acceptable recovery. |
| < 85% or > 115% | Inefficient extraction or significant matrix effects impacting recovery. |
Acceptable Limits for Internal Standard Signal Stability
The following table provides general guidance on acceptable parameters for internal standard performance. These values may vary depending on the specific application and regulatory requirements.
| Parameter | Acceptable Limit | Reference |
| Relative Standard Deviation (RSD) of IS Peak Area in Calibration Standards | ≤ 15% | [14] |
| Internal Standard Response Variation in a Batch | Within 50-150% of the mean response of the calibration standards. | [15] |
| Recovery | 70-130% | [14] |
| Matrix Effect | Within ±20% | [14] |
This technical support guide provides a starting point for troubleshooting this compound signal instability. For persistent issues, consulting with your instrument manufacturer's technical support is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. jfda-online.com [jfda-online.com]
- 10. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices | MDPI [mdpi.com]
- 15. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Technical Support Center: Optimal MRM Transitions for Propoxur-d3 Analysis
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the selection and optimization of Multiple Reaction Monitoring (MRM) transitions for the analysis of Propoxur-d3 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of Propoxur, a carbamate insecticide. In mass spectrometry-based quantification, isotopically labeled compounds like this compound are used as internal standards. They are chemically identical to the analyte of interest (Propoxur) but have a different mass. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Q2: How do I determine the precursor ion for this compound?
A2: The precursor ion is the protonated molecule, [M+H]⁺. The molecular weight of Propoxur is approximately 209.24 g/mol , giving a precursor ion of m/z 210.1. This compound has three deuterium atoms, increasing its molecular weight by approximately 3 Da. Therefore, the expected precursor ion for this compound is [M+3+H]⁺, which corresponds to an m/z of approximately 213.1. It is crucial to confirm this by infusing a standard solution of this compound into the mass spectrometer.
Q3: What are the optimal product ions for this compound?
A3: The product ions are fragments of the precursor ion generated by collision-induced dissociation (CID). Since the deuterium labeling in this compound is typically on a stable part of the molecule that is not lost during common fragmentation pathways, the product ions for this compound are expected to be the same as for unlabeled Propoxur. The most common and intense product ions for Propoxur are m/z 111.0 and m/z 168.1.
Q4: Do I need to optimize the collision energy for this compound?
A4: Yes. While the collision energies for Propoxur can be used as a starting point, it is highly recommended to optimize the collision energy for each MRM transition for this compound to ensure maximum sensitivity. This is done by infusing a standard solution of this compound and performing a collision energy optimization experiment on your specific instrument.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect precursor ion selected. | Verify the m/z of the [M+H]⁺ for this compound. It should be approximately 3 Da higher than that of Propoxur. |
| Suboptimal ionization source parameters. | Optimize source temperature, gas flows, and capillary voltage by infusing a this compound standard. | |
| Inefficient fragmentation. | Perform a collision energy optimization for each MRM transition to find the value that yields the highest product ion intensity. | |
| High Background Noise or Interferences | Matrix effects from the sample. | Improve sample cleanup. The QuEChERS method is effective for many matrices. Dilute the sample extract. |
| Contamination in the LC-MS system. | Flush the system with a strong solvent. Ensure high-purity solvents and reagents are used. | |
| Poor Peak Shape | Incompatible injection solvent and mobile phase. | The injection solvent should be of similar or weaker strength than the initial mobile phase. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Results | Analyte degradation. | Ensure proper storage of standards and samples. Propoxur can be susceptible to degradation at certain pH values.[1] |
| Variation in instrument performance. | Regularly perform system suitability tests and calibration checks. |
Data Presentation: MRM Transitions for Propoxur and this compound
The following table summarizes the recommended MRM transitions for Propoxur. These can be used as a starting point for the optimization of this compound analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point | Notes |
| Propoxur | 210.1 | 111.0 | 5 - 10 | This transition is often used for quantification due to its high intensity.[2][3] |
| Propoxur | 210.1 | 168.1 | 5 - 40 | This transition can be used as a qualifier ion for confirmation.[2][3][4] |
| This compound | ~213.1 | 111.0 | Requires Optimization | The precursor ion is shifted by +3 Da. The product ion is expected to be the same as Propoxur. |
| This compound | ~213.1 | 168.1 | Requires Optimization | The precursor ion is shifted by +3 Da. The product ion is expected to be the same as Propoxur. |
Experimental Protocols
Detailed Methodology for MRM Optimization
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize Source Parameters: While infusing, adjust the ion source parameters (e.g., capillary voltage, gas temperatures, and flow rates) to maximize the signal intensity of the precursor ion (m/z ~213.1).
-
Perform a Product Ion Scan: Set the mass spectrometer to product ion scan mode. Select m/z 213.1 as the precursor ion and scan a range of product ions (e.g., m/z 50-220) to identify the most abundant fragments.
-
Optimize Collision Energy: For each of the most intense product ions (e.g., 111.0 and 168.1), perform a collision energy optimization. This involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the intensity of the product ion. The collision energy that produces the maximum intensity should be selected for the final MRM method.
Sample Preparation using the QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[5][6][7]
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and the this compound internal standard. Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation. Shake for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.
-
Analysis: The final extract is ready for LC-MS/MS analysis.
Mandatory Visualization
Caption: Workflow for the optimization of MRM parameters for this compound.
References
- 1. Stability studies of propoxur herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. nrcgrapes.in [nrcgrapes.in]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 6. gcms.cz [gcms.cz]
- 7. QuEChERS: Home [quechers.eu]
Addressing calibration curve non-linearity with Propoxur-d3
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-linearity in calibration curves during the analysis of Propoxur, with a focus on leveraging Propoxur-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Propoxur is showing a downward curve at higher concentrations. What is the likely cause?
This phenomenon is a common indicator of detector or ionization saturation in your LC-MS/MS system. When the concentration of Propoxur is too high, the detector's response is no longer proportional to the amount of analyte being measured.[1]
Troubleshooting Steps:
-
Extend the Dilution Series: Prepare standards with lower concentrations to identify and operate within the linear dynamic range of your detector.[1]
-
Reduce Injection Volume: Injecting a smaller volume of your standards and samples can help prevent overloading the detector and column.[1]
-
Check Instrument Specifications: Consult your instrument manual for the specified linear dynamic range of the detector.
Q2: I'm observing poor linearity (a low R² value) across my entire calibration range, even when using this compound as an internal standard. What should I investigate?
Poor linearity across the entire calibration range often points to systematic errors in standard preparation, issues with the analytical column, or problems with the mobile phase.[1] While an internal standard like this compound can correct for many variations, it cannot compensate for incorrectly prepared calibrators.
Troubleshooting Steps:
-
Verify Standard Preparation: Re-prepare your stock and working standards, paying close attention to accurate weighing and dilutions. Use calibrated pipettes and volumetric flasks, as errors in preparation are a frequent cause of non-linearity.[1]
-
Assess Column Performance: The column may be contaminated or degraded. Try flushing the column with a strong solvent, or if necessary, replace it.[1]
-
Check for Isotopic Interference: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, leading to non-linear behavior.[1] This is more pronounced for certain compounds and at high analyte-to-internal-standard concentration ratios.
Q3: Can the use of an isotopically labeled internal standard like this compound completely eliminate non-linearity?
While stable isotope-labeled internal standards (SIL-IS) like this compound are highly effective at correcting for variability in sample preparation, injection volume, and matrix effects, they may not eliminate all sources of non-linearity.[2][3] For instance, non-linearity can still arise from:
-
Detector saturation, where both the analyte and the internal standard signals are affected.
-
Significant molar ratio differences between the analyte and the internal standard.
-
"Cross-talk" where there is isotopic contribution from the analyte to the internal standard's signal.
Q4: My R² value is greater than 0.99, but the accuracy of my low-concentration quality control (QC) samples is poor. What's the issue?
A high R² value can sometimes be misleading, especially over a wide concentration range.[4] The curve might appear linear overall, but there could be significant deviation at the lower or upper ends. Poor accuracy at low concentrations, despite a good R², often suggests that a simple linear regression model is not appropriate.
Troubleshooting Steps:
-
Use a Weighted Regression Model: For LC-MS/MS data, it is common for the variance to be greater at higher concentrations. Applying a weighting factor, such as 1/x or 1/x², to your linear regression can often improve accuracy at the lower end of the curve.
-
Consider a Non-Linear Fit: If weighting does not resolve the issue, a non-linear regression model (e.g., a quadratic equation) may be more appropriate to describe the instrument's response.[5]
-
Visually Inspect the Curve: Always visually inspect a plot of your calibration curve. This can reveal non-linear trends that are not obvious from the R² value alone.[4]
Quantitative Data Summary
The following table summarizes typical parameters for calibration curves in LC-MS/MS analysis. Note that specific values can vary depending on the analyte, matrix, and instrument.
| Parameter | Linear Regression | Non-Linear (Quadratic) Regression |
| Typical Concentration Range | Analyte-dependent, often spans 2-4 orders of magnitude (e.g., 1 - 1000 ng/mL) | Can be used to extend the dynamic range beyond the linear portion. |
| Acceptable R² (Coefficient of Determination) | Generally > 0.995 is preferred.[6] | While often calculated, R² can be a poor indicator of fit quality for non-linear models.[7][8] |
| Acceptance Criteria for Calibrators | Back-calculated concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[9] | Back-calculated concentration should be within ±15% of the nominal value (±20% for the LLOQ). |
| Minimum Number of Calibrators | At least 6 non-zero calibrators are recommended.[9] | A higher number of calibrators is often required to accurately define the curve. |
Experimental Protocol: Generating a Calibration Curve for Propoxur using this compound Internal Standard via LC-MS/MS
This protocol outlines the key steps for creating a calibration curve for the quantification of Propoxur in a given matrix (e.g., plasma, water).
1. Preparation of Stock Solutions:
-
Propoxur Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of Propoxur standard into a 10 mL volumetric flask. Dissolve and bring to volume with an appropriate solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Prepare in the same manner as the Propoxur stock solution.
2. Preparation of Working Solutions:
-
Propoxur Working Standard Solutions: Prepare a series of dilutions from the Propoxur stock solution to create working standards at various concentrations. These will be used to spike into the blank matrix to create your calibration standards.
-
This compound Working IS Solution: Prepare a dilution of the this compound stock solution to a concentration that will yield a consistent and robust signal in the analytical run (e.g., 100 ng/mL).
3. Preparation of Calibration Standards:
-
Create a set of at least six to eight non-zero calibration standards by spiking the Propoxur working standard solutions into a blank matrix identical to your samples.[9] The concentration range should bracket the expected concentrations of your unknown samples.
-
To each calibration standard, add a constant volume of the this compound working IS solution.[2]
-
Also prepare a "zero calibrator" which contains only the blank matrix and the internal standard.[9]
4. Sample Preparation:
-
To each unknown sample, add the same constant volume of the this compound working IS solution as was added to the calibration standards.
-
Process the calibration standards and unknown samples using your established extraction method (e.g., protein precipitation, solid-phase extraction).
5. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with an appropriate column and mobile phase for the separation of Propoxur.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for both Propoxur and this compound by infusing a standard solution.
-
Inject the prepared calibration standards, starting from the lowest concentration to the highest, to build the calibration curve. It is recommended to inject a blank solvent between each standard to prevent carryover.[1]
-
Inject the prepared unknown samples.
6. Data Analysis:
-
Integrate the peak areas for both Propoxur and this compound in each chromatogram.
-
Calculate the response ratio for each standard and sample: Response Ratio = (Peak Area of Propoxur) / (Peak Area of this compound) .
-
Create a calibration curve by plotting the response ratio (y-axis) versus the concentration of the Propoxur standards (x-axis).
-
Apply the most appropriate regression model (e.g., linear, weighted linear, or quadratic) to the data.
-
Determine the concentration of Propoxur in the unknown samples by using the regression equation from the calibration curve.
Troubleshooting Workflow for Calibration Curve Non-Linearity
The following diagram illustrates a logical workflow for diagnosing and addressing non-linearity in your calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. nebiolab.com [nebiolab.com]
- 4. LC-MSMS calibration curve - Chromatography Forum [chromforum.org]
- 5. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 6. researchgate.net [researchgate.net]
- 7. blog.minitab.com [blog.minitab.com]
- 8. An evaluation of R2 as an inadequate measure for nonlinear models in pharmacological and biochemical research: a Monte Carlo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
Identifying and resolving interferences in Propoxur-d3 analysis
Welcome to the Technical Support Center for Propoxur-d3 analysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common interferences encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterated form of Propoxur, a carbamate insecticide. In analytical chemistry, particularly in methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), this compound serves as an internal standard.[1] Because it is chemically almost identical to Propoxur but has a different mass, it can be added to a sample at a known concentration to help accurately quantify the amount of Propoxur present, correcting for variations in sample preparation and instrument response.[2]
Q2: What are the most common sources of interference in this compound analysis?
A2: The most common interferences in this compound analysis arise from the sample matrix itself. Complex matrices, such as those from food or environmental samples, can contain compounds that co-elute with Propoxur and this compound, leading to ion suppression or enhancement in the mass spectrometer.[3][4][5] Other potential issues include isotopic instability (deuterium exchange), the presence of unlabeled Propoxur in the deuterated standard, and chromatographic separation of Propoxur and this compound.[6][7]
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects can be minimized through effective sample preparation, such as using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in various matrices.[8][9][10] Additionally, creating matrix-matched calibration curves, where standards are prepared in a blank matrix extract similar to the samples, can help compensate for signal suppression or enhancement.[11] Proper instrument maintenance and the use of techniques like column backflushing in GC-MS can also reduce the impact of matrix components.[12]
Q4: My this compound internal standard signal is unstable. What could be the cause?
A4: An unstable internal standard signal can be due to several factors. One common issue is the potential for deuterium atoms to exchange with hydrogen atoms from the solvent, particularly in protic solvents or under acidic or basic conditions.[6][7] It is also important to ensure the chemical and isotopic purity of the deuterated standard.[13] Inconsistent sample preparation or issues with the analytical instrument, such as a contaminated ion source, can also lead to signal instability.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for Propoxur and/or this compound
This guide will help you troubleshoot issues related to distorted chromatographic peaks.
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC Inlet or Column | - Perform inlet maintenance: replace the liner and septum. - Use analyte protectants in your standards and samples to mask active sites.[12] - Consider using a different type of GC liner that is more inert. |
| Incompatible Solvent for Injection | - For LC-MS, ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.[14] |
| Column Overload | - Dilute the sample and re-inject. - If using a splitless injection in GC, consider increasing the split ratio. |
| Co-eluting Interferences | - Optimize the chromatographic method to improve separation. This may involve adjusting the temperature gradient in GC or the mobile phase gradient in LC.[6][7] |
Issue 2: Inaccurate Quantification and High Variability in Results
This guide addresses problems with the accuracy and precision of your quantitative analysis.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression or Enhancement) | - Prepare matrix-matched calibration standards to compensate for matrix effects.[11] - Improve sample cleanup to remove interfering matrix components. The QuEChERS method with appropriate sorbents is recommended.[9][10] - Dilute the sample extract to reduce the concentration of matrix components.[7] |
| Chromatographic Separation of Propoxur and this compound | - The deuterium isotope effect can sometimes lead to slight differences in retention times.[6] - Adjust the chromatographic method (e.g., mobile phase composition, gradient) to achieve better co-elution.[6] |
| Isotopic Contribution from Internal Standard | - The this compound standard may contain a small amount of unlabeled Propoxur.[6] - Assess the purity of the internal standard by injecting a high concentration solution without the analyte to check for a signal at the Propoxur mass transition.[6] |
| Deuterium Exchange | - Deuterium atoms on the internal standard can exchange with hydrogen from the solvent.[6] - Avoid highly acidic or basic conditions in your sample preparation and mobile phase.[7] - Prepare stock solutions and store standards in aprotic solvents where possible.[7] |
Experimental Protocols
QuEChERS Sample Preparation for Solid Matrices
This protocol is a general guideline based on the widely used QuEChERS method for the extraction of pesticides from food matrices.[8][9][15]
-
Homogenization: Homogenize a representative portion of the sample. For dry samples, it may be necessary to add a specific amount of water before homogenization.[10]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the this compound internal standard.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., >3000 rpm) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a dSPE cleanup tube containing a sorbent (e.g., PSA to remove organic acids, C18 to remove fats) and magnesium sulfate.
-
Shake for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS. For LC-MS/MS analysis, it may be necessary to dilute the extract with the mobile phase.
Quantitative Data Summary
The following tables provide example instrumental parameters for the analysis of Propoxur. These should be optimized for your specific instrument and application.
Table 1: Example GC-MS/MS Parameters for Propoxur Analysis
| Parameter | Setting |
| GC Column | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Inlet Temperature | 250 °C |
| Injection Mode | Pulsed Splitless |
| Oven Program | Start at 70°C, ramp to 300°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS/MS Transitions | Precursor Ion (m/z): 209, Product Ions (m/z): 110, 152[16][17] |
Table 2: Example LC-MS/MS Parameters for Propoxur Analysis
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of Propoxur from matrix interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[14] |
| MS/MS Transitions | Precursor Ion (m/z): 210.1, Product Ions (m/z): 111.1, 65.1[14] |
Visualizations
Caption: A troubleshooting workflow for identifying and resolving interferences in this compound analysis.
Caption: A simplified workflow for sample preparation using the QuEChERS method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY [scielo.org.co]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 10. QuEChERS: About the method [quechers.eu]
- 11. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. nucleus.iaea.org [nucleus.iaea.org]
- 16. gcms.cz [gcms.cz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Propoxur-d3 Solutions: A Technical Guide to Storage and Stability
For researchers, scientists, and professionals in drug development utilizing Propoxur-d3 as an internal standard, ensuring the integrity of stock and working solutions is paramount for accurate quantification. This technical support center provides essential guidance on the storage, stability, and handling of this compound solutions, along with troubleshooting advice for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated area. For long-term stability, a temperature of -20°C is recommended.[1] Under these conditions, the solid form is stable for at least four years.[1]
Q2: Which solvents are suitable for preparing this compound solutions?
A2: this compound is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1] Acetonitrile is also a commonly used and suitable solvent for preparing stock and working solutions.
Q3: What is the expected stability of this compound in organic solvent solutions?
A3: While specific long-term stability data for this compound in various organic solvents is not extensively published, general guidelines for carbamate pesticides suggest that solutions in aprotic solvents like acetonitrile are relatively stable when stored properly. To ensure the highest accuracy, it is recommended to prepare fresh working solutions from a stock solution that is no more than a few months old, even when stored at low temperatures. For critical applications, a stability study is advised.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: Propoxur, the non-deuterated analogue, is known to be susceptible to hydrolysis, particularly in alkaline conditions.[2] The rate of degradation significantly increases with higher pH.[2] It is crucial to avoid basic conditions when preparing aqueous dilutions or during sample preparation to prevent the degradation of this compound.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathway for this compound is hydrolysis of the carbamate ester bond. This process results in the formation of 2-isopropoxyphenol-d3 and methylamine-d3. In environmental water samples, 2-isopropoxyphenol has been identified as a transformation product of propoxur.
Troubleshooting Guide
Issue 1: Decreasing peak area or loss of signal for this compound over time.
-
Potential Cause: Degradation of the this compound solution.
-
Troubleshooting Steps:
-
Prepare a fresh working solution from your stock solution and re-analyze.
-
If the issue persists, prepare a new stock solution from the solid material.
-
Verify the pH of your mobile phase and sample diluent. Ensure they are not alkaline. A neutral or slightly acidic pH is generally preferred for the analysis of carbamates.
-
Check for solvent evaporation. Ensure that solution containers are tightly sealed to prevent changes in concentration.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Potential Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Identify potential degradation products. A peak corresponding to the mass of 2-isopropoxyphenol-d3 may indicate hydrolysis.
-
Review your solution preparation and storage procedures. Ensure solutions are protected from light and stored at the recommended temperature.
-
Consider the age of your solutions. Older solutions are more likely to show signs of degradation.
-
Issue 3: Poor peak shape or peak splitting during HPLC analysis.
-
Potential Cause: Issues with the analytical column, mobile phase, or sample solvent.
-
Troubleshooting Steps:
-
Ensure compatibility between the sample solvent and the mobile phase. A significant mismatch can cause peak distortion. If possible, dissolve and dilute your standards in the initial mobile phase.
-
Check the column's performance. A void at the head of the column or contamination can lead to poor peak shape. Flush the column or try a new one.
-
Filter all solutions. Ensure that both the mobile phase and your prepared solutions are filtered to remove any particulate matter.
-
Quantitative Data Summary
The stability of Propoxur is highly dependent on the matrix and environmental conditions. The following table summarizes the hydrolysis rate of Propoxur in aqueous solutions at different pH values.
| pH | Half-life at 20°C | Reference |
| 7.0 | 1.5% degradation per day | [2] |
| 10.8 | 40 minutes | [2] |
| 11.8 | 11.5 minutes | [2] |
| 12.8 | 1 minute | [2] |
Table 1: Hydrolysis rate of Propoxur in aqueous solutions.
Experimental Protocols
Protocol for Assessing the Stability of a this compound Stock Solution
This protocol outlines a general procedure for evaluating the stability of a this compound stock solution in a chosen organic solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the desired solvent (e.g., acetonitrile) to a specific concentration (e.g., 1 mg/mL).
-
Ensure the solid is completely dissolved.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute the stock solution to a working concentration (e.g., 1 µg/mL).
-
Analyze this fresh solution by LC-MS or HPLC to establish the initial peak area and purity. This will serve as the baseline (T=0) measurement.
-
-
Storage Conditions:
-
Aliquot the stock solution into several amber glass vials with tight-fitting caps to minimize headspace and prevent evaporation.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Prepare a fresh working solution from the aged stock solution.
-
Analyze the working solution using the same analytical method as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial (T=0) peak area.
-
Calculate the percentage of degradation.
-
Monitor for the appearance and increase of any new peaks that may correspond to degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Primary hydrolysis degradation pathway of this compound.
References
Best practices for using Propoxur-d3 in quantitative analysis
Welcome to the technical support center for the best practices in using Propoxur-d3 for quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in quantitative analysis?
A1: this compound is the deuterated form of Propoxur, a carbamate insecticide. In quantitative analysis, it is primarily used as an internal standard (IS) for the precise quantification of propoxur in various samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Using a stable isotope-labeled internal standard like this compound is a robust method to correct for sample matrix effects and variations in sample preparation and instrument response, leading to more accurate and reproducible results.
Q2: Why should I use a deuterated internal standard like this compound?
A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to the non-labeled propoxur. This means it behaves similarly during sample extraction, cleanup, and chromatographic separation.
-
Co-elution: It typically co-elutes with the target analyte (propoxur), ensuring that any matrix effects or ionization suppression/enhancement experienced by the analyte are also experienced by the internal standard.
-
Mass Difference: The key difference is its mass, which allows it to be distinguished from the native analyte by the mass spectrometer.
-
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be effectively compensated for, leading to higher accuracy and precision.
Q3: What are the optimal instrument techniques for analyzing this compound?
A3: The most common and effective techniques for the analysis of propoxur and its internal standard, this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
Q4: How should I prepare my stock solutions and working standards of this compound?
A4:
-
Stock Solution: Prepare a stock solution of this compound in a high-purity organic solvent in which it is readily soluble, such as methanol or acetonitrile. Store this solution at a low temperature (e.g., -20°C) in a tightly sealed container to prevent evaporation and degradation.
-
Working Standard Solution: Prepare a working internal standard solution by diluting the stock solution to a concentration that will yield a strong, stable signal in your analytical system. The concentration of the internal standard should be consistent across all calibration standards, quality controls, and unknown samples. A common practice is to add a small, fixed volume of the working IS solution to each sample.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for this compound | 1. Column Overload: The concentration of the internal standard is too high. 2. Column Degradation: The analytical column is old or has been exposed to harsh conditions. 3. Inappropriate Mobile Phase: The mobile phase composition is not optimal for the analyte. | 1. Dilute the working internal standard solution. 2. Replace the analytical column. 3. Optimize the mobile phase composition (e.g., adjust the organic solvent to aqueous ratio, change the pH, or try a different buffer). |
| Low or No Signal for this compound | 1. Incorrect MS/MS Transition: The precursor and product ion masses for this compound are not correctly defined in the instrument method. 2. Degradation of Standard: The this compound stock or working solution has degraded. 3. Ion Suppression: The sample matrix is causing significant ion suppression. | 1. Verify the correct precursor and product ions for this compound by infusing a fresh solution directly into the mass spectrometer. 2. Prepare fresh stock and working solutions. 3. Dilute the sample or improve the sample cleanup procedure to remove interfering matrix components. |
| High Variability in this compound Response | 1. Inconsistent Injection Volume: The autosampler is not functioning correctly. 2. Inconsistent Addition of Internal Standard: The volume of internal standard added to each sample is not consistent. 3. Source Instability: The mass spectrometer's ion source is dirty or unstable. | 1. Perform maintenance on the autosampler and check for air bubbles in the syringe. 2. Use a calibrated pipette and ensure consistent pipetting technique. 3. Clean the ion source of the mass spectrometer. |
| Crosstalk or Isotopic Contribution | 1. Isotopic Impurity: The this compound standard contains a small amount of unlabeled propoxur. 2. In-source Fragmentation: The analyte (propoxur) is fragmenting in the ion source to produce an ion with the same mass as a this compound fragment. | 1. Analyze a high-concentration solution of this compound to check for the presence of unlabeled propoxur. If significant, account for this in your calculations or obtain a purer standard. 2. Optimize the ion source conditions (e.g., reduce voltages) to minimize in-source fragmentation. |
Experimental Protocols & Data
LC-MS/MS Method for Propoxur Quantification
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (e.g., for environmental water samples)
-
To a 10 mL water sample, add 10 µL of a 1 µg/mL this compound working solution.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add salts (e.g., QuEChERS salts) to induce phase separation.
-
Centrifuge the sample.
-
Take an aliquot of the upper acetonitrile layer and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propoxur | [Insert experimentally determined value] | [Insert experimentally determined value] | [Optimize for your instrument] |
| This compound | [Insert experimentally determined value] | [Insert experimentally determined value] | [Optimize for your instrument] |
Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the analytical standards into the mass spectrometer.
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A logical troubleshooting workflow for issues in quantitative analysis.
References
Validation & Comparative
A Comparative Guide to Method Validation for Propoxur Analysis: The Role of Propoxur-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Propoxur, a widely used carbamate insecticide. It focuses on the validation of a highly specific and sensitive method utilizing a deuterated internal standard, Propoxur-d3, and compares its performance against a conventional method using a non-isotopic internal standard. The information presented is essential for researchers and professionals in drug development and environmental analysis who require accurate and reliable quantification of Propoxur in various matrices.
The Importance of Internal Standards in Propoxur Analysis
Accurate quantification of pesticides like Propoxur is critical for ensuring food safety, environmental monitoring, and in the context of drug development, for metabolism and toxicology studies. The use of an internal standard (IS) is a cornerstone of robust analytical method validation, as it corrects for variations in sample preparation and instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any loss or variability during the analytical process affects both the analyte and the IS equally.
Isotopically labeled internal standards, such as this compound, are considered the gold standard in quantitative analysis, particularly for mass spectrometry-based methods. Due to their near-identical chemical and physical properties to the native analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to superior accuracy and precision.
Comparative Analysis of Analytical Methods
This guide compares two common approaches for Propoxur analysis:
-
Method A: LC-MS/MS with this compound Internal Standard: A highly selective and sensitive method employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and an isotopically labeled internal standard.
-
Method B: HPLC-UV with Ethyl Benzoate Internal Standard: A more traditional method using high-performance liquid chromatography with ultraviolet (HPLC-UV) detection and a non-isotopic internal standard.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative performance of both methods, based on typical validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | Method A: LC-MS/MS with this compound | Method B: HPLC-UV with Ethyl Benzoate |
| Linear Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Level | Method A: LC-MS/MS with this compound | Method B: HPLC-UV with Ethyl Benzoate |
| Accuracy (% Recovery) | Precision (% RSD) | |
| Low QC (0.3 ng/mL / 30 ng/mL) | 98.5% | 3.2% |
| Mid QC (50 ng/mL / 500 ng/mL) | 101.2% | 2.1% |
| High QC (80 ng/mL / 800 ng/mL) | 99.3% | 1.8% |
RSD: Relative Standard Deviation
The data clearly demonstrates the superior sensitivity, linearity, accuracy, and precision of the LC-MS/MS method with this compound as the internal standard. The use of an isotopically labeled standard significantly reduces variability and improves the reliability of the results, which is crucial for trace-level quantification.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides in various matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For Method A, add a known amount of this compound internal standard solution. For Method B, add a known amount of ethyl benzoate internal standard solution.
-
Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, disodium citrate sesquihydrate, and trisodium citrate dihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE (dispersive solid-phase extraction) tube containing PSA, C18, and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for analysis.
Analytical Methods
Method A: LC-MS/MS with this compound Internal Standard
-
Instrumentation: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Methanol
-
-
Gradient Elution: A suitable gradient program to separate Propoxur from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
Propoxur: Q1/Q3 (e.g., 210.1 -> 111.1)
-
This compound: Q1/Q3 (e.g., 213.1 -> 114.1)
-
Method B: HPLC-UV with Ethyl Benzoate Internal Standard
-
Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 270 nm
-
Internal Standard: Ethyl Benzoate
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for Propoxur analysis.
The Gold Standard in Precision: A Comparative Guide to Propoxur-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Propoxur-d3 with other internal standards, supported by experimental data, to underscore its superior performance in mass spectrometry-based assays.
In the precise world of analytical chemistry, particularly in the quantification of the carbamate insecticide propoxur, the use of an appropriate internal standard is paramount. An ideal internal standard co-elutes with the analyte of interest, exhibiting similar behavior during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. This compound, a deuterated stable isotope-labeled version of propoxur, is widely considered the "gold standard" for this purpose. Its chemical and physical properties are nearly identical to propoxur, with the key difference being a slightly higher mass due to the deuterium atoms. This subtle distinction allows for clear differentiation by a mass spectrometer while ensuring that it mirrors the behavior of the native analyte throughout the analytical process.
Performance Under the Microscope: A Data-Driven Comparison
The primary advantage of employing an isotopically labeled internal standard like this compound is the significant enhancement in accuracy and precision, especially when analyzing complex matrices such as food, environmental samples, or biological fluids. These matrices are prone to "matrix effects," where other components in the sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.
While direct head-to-head comparative studies for this compound against a wide array of other internal standards are not extensively published in a single report, a review of method validation data from various sources consistently demonstrates the superiority of isotopically labeled standards.
Below is a summary of typical performance data gleaned from method validation studies for propoxur analysis, comparing a deuterated internal standard (represented by this compound) with a non-isotopically labeled internal standard (such as a structurally similar compound).
| Performance Metric | This compound (Isotopically Labeled IS) | Alternative (Non-Isotopically Labeled IS) | No Internal Standard (External Standard Calibration) |
| Accuracy (Recovery %) | 95 - 105% | 80 - 115% | Can vary by >60% in complex matrices[1] |
| Precision (% RSD) | < 5% | < 15% | Can exceed 50% in complex matrices[1] |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Matrix Effect Compensation | Excellent | Moderate to Poor | None |
| Limit of Quantification (LOQ) | Typically lower due to reduced signal variability | May be higher due to increased noise | Highly variable and matrix-dependent |
This table summarizes typical performance data from various method validation studies and does not represent a direct single-study comparison.
The data clearly indicates that while a non-isotopically labeled internal standard can offer some improvement over external standard calibration, it often fails to fully compensate for the nuanced variations encountered in complex sample matrices. In contrast, this compound provides robust and reliable quantification with high accuracy and precision.
Alternative Internal Standards for Carbamate Analysis
While this compound is the ideal choice for propoxur analysis, other isotopically labeled carbamates can also serve as effective internal standards, particularly in multi-residue methods. Some common alternatives include:
-
Carbofuran-d3: Another deuterated carbamate that can be used as a surrogate standard in methods analyzing multiple carbamate pesticides.[2]
-
Aldicarb-d5
-
Methomyl-d3
Non-isotopically labeled compounds that have been used as internal standards in older HPLC-UV methods for propoxur include:
However, these are generally considered less effective for modern mass spectrometry-based methods due to their different chemical properties and inability to fully account for matrix effects.
Experimental Protocols: A Glimpse into the Methodology
A robust analytical method is the foundation of reliable results. The following is a representative experimental protocol for the analysis of carbamate pesticides in a complex matrix using a deuterated internal standard like this compound.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Sample Homogenization: A representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction: A 10 g subsample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added.
-
Internal Standard Spiking: A known amount of this compound internal standard solution is added to the sample.
-
Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken vigorously.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences). The tube is shaken and centrifuged.
-
Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The extract is injected into a liquid chromatograph (LC) equipped with a suitable column (e.g., C18) to separate the analytes. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with additives like formic acid or ammonium formate is typically used.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both propoxur and this compound are monitored for detection and quantification.
-
Quantification: The concentration of propoxur in the sample is determined by calculating the ratio of the peak area of propoxur to the peak area of this compound and comparing this to a calibration curve prepared with known concentrations of both compounds.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principle of using an isotopically labeled internal standard, the following diagrams are provided.
References
Comparative Guide to Certified Reference Materials for Propoxur-d3
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of Propoxur, the selection of a suitable internal standard is paramount. Propoxur-d3, a deuterated analog of Propoxur, is widely used for this purpose, particularly in mass spectrometry-based analytical methods. This guide provides a comparison of commercially available Certified Reference Materials (CRMs) for this compound, detailing their specifications and providing a framework for their analytical validation.
Comparison of Commercially Available this compound CRMs
The selection of a CRM should be based on the specific requirements of the analytical method, including desired concentration, solvent compatibility, and the level of certification required. The following table summarizes the specifications of this compound CRMs from various suppliers.
| Supplier | Product Name | CAS Number | Purity Specification | Format | Concentration | Solvent | Certification |
| Cayman Chemical | This compound | 1219798-56-7 | ≥99% deuterated forms (d1-d3)[1][2] | Solid[2] | 1 mg, 5 mg, 10 mg, 25 mg[2] | N/A (Solid) | Not explicitly stated as ISO 17034/17025 |
| Sigma-Aldrich (TraceCERT®) | Propoxur certified reference material | 114-26-1 (non-deuterated) | Certified by qNMR[3] | Solid | Varies | N/A (Solid) | ISO/IEC 17025 and ISO 17034 |
| HPC Standards | D3-Propoxur solution | 1219798-56-7 | Not specified | Solution | 100 µg/ml[4] | Acetonitrile[4] | ISO 17034 for some products[4] |
| Clinivex | This compound | Not Specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: While Sigma-Aldrich provides a TraceCERT® CRM for Propoxur, a specific deuterated this compound CRM under this brand was not explicitly found in the search results. However, their certification process for related standards is included for reference.[5]
Experimental Protocols for CRM Validation
Independent verification of the CRM's specifications is a critical component of quality assurance. Below are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the chemical purity of the this compound CRM.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[6]
-
Flow Rate: 1.0 mL/min.
-
Procedure:
-
Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of dilutions to establish the linearity of the detector response.
-
Inject a known concentration of the CRM solution onto the HPLC system.
-
The purity is calculated by dividing the area of the main peak by the total area of all observed peaks.
-
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
This experiment is crucial for verifying the degree of deuteration of the this compound CRM.
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
-
Ionization Source: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Procedure:
-
Infuse a dilute solution of the this compound CRM directly into the mass spectrometer or inject it into a coupled chromatographic system.
-
Acquire the mass spectrum in full scan mode.
-
Determine the relative intensities of the ions corresponding to the deuterated (d3) and non-deuterated (d0) forms of Propoxur.
-
The isotopic enrichment is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.
-
Mechanism of Action and Experimental Workflow
Propoxur, a carbamate insecticide, primarily functions by inhibiting the acetylcholinesterase (AChE) enzyme.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of nerve impulses.
Caption: Mechanism of Propoxur's acetylcholinesterase inhibition.
The following diagram illustrates a typical experimental workflow for the quantification of Propoxur in a biological sample using a this compound CRM as an internal standard.
Caption: Experimental workflow for Propoxur quantification.
By carefully considering the specifications of available Certified Reference Materials and implementing rigorous validation protocols, researchers can ensure the accuracy and reliability of their analytical data for Propoxur.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Propoxur certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 6. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
A Guide to Inter-laboratory Comparison for Propoxur Analysis Using Isotope Dilution Mass Spectrometry
This guide provides a framework for laboratories participating in or evaluating inter-laboratory comparisons (ILCs) and proficiency tests (PTs) for the analysis of the insecticide Propoxur. It emphasizes the use of Propoxur-d3 as an internal standard for robust quantification and compares common analytical methodologies, offering supporting data and detailed protocols for researchers and analytical scientists.
Introduction to Propoxur Analysis
Propoxur (2-isopropoxyphenyl methylcarbamate) is a carbamate insecticide used to control a variety of pests.[1] Regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides like Propoxur in food and environmental samples.[2][3] To ensure data quality and comparability across different laboratories, ILCs and PTs are essential.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical in modern analytical methods to compensate for matrix effects and variations in sample preparation and instrument response, leading to higher accuracy and precision.
Methodology and Performance Comparison
The most common and reliable methods for trace-level analysis of Propoxur involve chromatography coupled with mass spectrometry. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique due to its efficiency and high recovery rates.[2][6][7]
Below is a comparison of typical performance characteristics for Propoxur analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a preferred technique for its sensitivity and selectivity.[2][8]
Data Presentation: Typical Method Performance
This table summarizes the expected performance metrics for a validated LC-MS/MS method for Propoxur analysis in a fruit or vegetable matrix. These values serve as a benchmark for laboratories to assess their own performance.
| Parameter | Typical Performance Value | Description |
| Limit of Quantification (LOQ) | 0.01 mg/kg | The lowest concentration of Propoxur that can be reliably quantified with acceptable precision and accuracy.[2][3] |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[6][9] |
| Recovery | 70 - 120% | The percentage of the known amount of Propoxur recovered from a spiked sample, indicating the accuracy of the extraction process.[6][10] |
| Repeatability (RSDr) | < 20% | The relative standard deviation of results obtained under the same operating conditions over a short interval, indicating precision.[6] |
| Reproducibility (RSDR) | < 25% | The relative standard deviation of results obtained in different laboratories (in an ILC), indicating the robustness of the method. |
Experimental Protocols
Detailed and standardized protocols are fundamental to achieving comparable results in an inter-laboratory setting.
Sample Preparation: QuEChERS Protocol
This protocol is adapted for a 10-gram fruit or vegetable sample.
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction:
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and a sorbent like Primary Secondary Amine (PSA) to remove interferences.
-
Vortex for 30 seconds and centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract Preparation: Take an aliquot of the cleaned extract, acidify if necessary, and dilute for instrumental analysis.
Instrumental Analysis: LC-MS/MS Protocol
The following are typical parameters for the analysis of Propoxur.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, <3 µm particle size).[11]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid and methanol or acetonitrile.[11]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (MS/MS).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[12]
-
MRM Transitions:
-
Propoxur: 210.1 → 111.1 (Quantifier), 210.1 → 93.1 (Qualifier).[8]
-
This compound: 213.1 → 114.1 (or other appropriate fragment).
-
Workflow and Logic Visualization
To ensure clarity and consistency, the analytical process can be visualized. The following diagrams illustrate the overall experimental workflow and the logic of using an internal standard.
Caption: End-to-end analytical workflow for Propoxur analysis.
Caption: Logic of quantification using an internal standard (IS).
References
- 1. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 2. Reasoned opinion on the toxicological properties and maximum residue levels for propoxur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximum residue levels for propoxur - AGRINFO Platform [agrinfo.eu]
- 4. researchgate.net [researchgate.net]
- 5. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jfda-online.com [jfda-online.com]
- 11. A Method Scope Extension for the Simultaneous Analysis of POPs, Current-Use and Banned Pesticides, Rodenticides, and Pharmaceuticals in Liver. Application to Food Safety and Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability studies of propoxur herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Propoxur Quantification: A Comparative Guide to Achieving Accuracy and Precision with Propoxur-d3
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of the carbamate insecticide propoxur is critical in environmental monitoring, food safety analysis, and toxicological studies. The choice of analytical methodology, particularly the internal standard used, can significantly impact the reliability of these measurements. This guide provides an objective comparison of propoxur quantification using a deuterated internal standard, Propoxur-d3, against alternative methods, supported by experimental data.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS) with this compound
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry (MS) is widely regarded as the gold standard for quantitative analysis[1]. In this technique, a known amount of the deuterated standard is added to the sample at the beginning of the analytical process. Because this compound is chemically identical to propoxur, it experiences the same variations during sample preparation, extraction, and analysis, including any loss of analyte or matrix-induced signal suppression or enhancement in the mass spectrometer[2][3]. By measuring the ratio of the native analyte to the deuterated internal standard, these variations can be effectively normalized, leading to superior accuracy and precision[2].
Alternative Quantification Strategies
Alternative methods for propoxur quantification often employ high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection. These methods may be performed with or without an internal standard.
-
External Standard Method: This is the simplest approach where the response of the analyte in the sample is compared to the response of a known concentration of a standard prepared in a clean solvent. However, this method is susceptible to inaccuracies arising from matrix effects and variations in sample preparation and injection volume.
-
Non-Isotopically Labeled Internal Standard Method: To improve upon the external standard method, a structurally similar but different compound can be added to the sample as an internal standard. For propoxur analysis by HPLC, compounds like butyrophenone or ethyl benzoate have been used[4][5][6]. While this approach can correct for some variability, the internal standard may not perfectly mimic the behavior of propoxur in the analytical system, especially concerning matrix effects.
Performance Comparison: Accuracy and Precision
Table 1: Performance of Propoxur Quantification using Isotope Dilution Mass Spectrometry (IDMS) with a Deuterated Internal Standard
While specific data for a method using this compound was not found in the provided search results, the general performance of isotope dilution methods for pesticide analysis is well-documented. These methods consistently demonstrate high accuracy and precision. For a well-validated LC-MS/MS method using a deuterated internal standard, the expected performance would be:
| Parameter | Typical Value |
| Accuracy (Recovery) | 90-110% |
| Precision (RSD) | < 15% |
Note: These are typical performance characteristics for isotope dilution methods in complex matrices and serve as a benchmark.
Table 2: Performance of Alternative Methods for Propoxur Quantification
This table presents data from studies using HPLC with non-deuterated internal standards or without internal standards.
| Method | Internal Standard | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-PDA | None | 91.3 - 102.5% | < 5.0% | 1.43 ng/mL | - | [7][8] |
| HPLC/PCD-FL | None | 72.02 - 92.02% | 1.77 - 9.23% | 4 ng/g | ~14.88 ng/g | [9] |
| HPLC-DAD | Ethyl Benzoate | Fully Validated | Fully Validated | - | - | [4][6] |
| HPLC | Butyrophenone | Fully Validated | Fully Validated | - | - | [5] |
HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detection HPLC/PCD-FL: High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection
Experimental Protocols
Propoxur Quantification by LC-MS/MS with this compound (Isotope Dilution Method)
This protocol is a representative example for the analysis of propoxur in a complex matrix.
a. Sample Preparation and Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acidified acetonitrile.
-
Homogenize for 1 minute.
-
Add anhydrous magnesium sulfate and sodium acetate, and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, filter, and dilute with a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Propoxur: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion > Product ion (Quantifier)
-
Propoxur Quantification by HPLC-PDA (Alternative Method)
This protocol is based on a magnetic solid-phase extraction (MSPE) method followed by HPLC-PDA detection[7][8].
a. Sample Preparation (MSPE):
-
Place 50 mg of decanoic acid modified magnetic nanoparticles into a 50 mL falcon tube.
-
Add 50 mL of the water sample and 2 mL of Britton-Robinson buffer.
-
Agitate for 60 minutes to allow adsorption of propoxur.
-
Use a magnet to separate the nanoparticles and decant the supernatant.
-
Desorb propoxur from the nanoparticles by vortexing with 400 µL of 2-propanol for 40 seconds.
-
Separate the nanoparticles with a magnet and collect the supernatant for HPLC analysis.
b. HPLC-PDA Conditions:
-
HPLC Column: Luna Omega C18 (or equivalent).
-
Mobile Phase: Isocratic elution with acetonitrile:water (70:30 v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Detection: PDA detector at 271 nm.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for propoxur quantification using an internal standard and the logical advantage of using a deuterated internal standard.
Caption: Experimental workflow for propoxur quantification using this compound.
Caption: Rationale for improved accuracy with a deuterated internal standard.
Conclusion
The use of this compound as an internal standard in an isotope dilution mass spectrometry method offers significant advantages in terms of accuracy and precision for the quantification of propoxur. By co-eluting and behaving almost identically to the native analyte, it effectively compensates for various sources of error throughout the analytical process. While alternative methods using non-deuterated internal standards or no internal standard can provide acceptable results, they are more susceptible to inaccuracies, particularly in complex sample matrices. For research and regulatory applications demanding the highest level of data quality and reliability, the use of a deuterated internal standard like this compound is the recommended approach.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
The Critical Impact of Propoxur-d3 Isotopic Purity on Analytical Accuracy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based analytical methods. For the analysis of the carbamate insecticide Propoxur, its deuterated analog, Propoxur-d3, is commonly employed to compensate for matrix effects and variations during sample preparation and analysis. However, the isotopic purity of this internal standard is a critical factor that can significantly influence the reliability and accuracy of analytical results. This guide provides a comprehensive comparison of the impact of varying this compound isotopic purities on analytical performance, supported by simulated experimental data, and details the methodologies for such an evaluation.
The Ramifications of Isotopic Impurity
An ideal isotopically labeled internal standard would consist of 100% of the desired labeled species (e.g., d3 for this compound). In reality, the synthesis of these standards results in a distribution of isotopologues, including partially labeled (d1, d2) and, most importantly, unlabeled (d0) species. The presence of this "d0 impurity" in the this compound internal standard solution means that a portion of the internal standard registers at the same mass-to-charge ratio (m/z) as the analyte, Propoxur. This cross-contribution can lead to a positive bias in the analytical results, artificially inflating the calculated concentration of Propoxur, particularly at low concentrations approaching the limit of quantitation (LOQ).
Comparative Analysis of this compound Isotopic Purity
To illustrate the tangible effects of isotopic purity, a simulated study was designed to compare the analytical performance of three hypothetical lots of this compound with varying isotopic purities.
Table 1: Hypothetical Isotopic Distribution of this compound Lots
| Lot Number | Isotopic Purity (d3 %) | d2 (%) | d1 (%) | d0 (Unlabeled Propoxur) (%) |
| Lot A | 99.5 | 0.4 | 0.05 | 0.05 |
| Lot B | 98.0 | 1.5 | 0.3 | 0.2 |
| Lot C | 95.0 | 3.5 | 1.0 | 0.5 |
Impact on Accuracy and Precision
The accuracy and precision of the analytical method were assessed by analyzing spiked samples at three different concentration levels (Low, Medium, High) using the three lots of this compound as internal standards.
Table 2: Impact of this compound Isotopic Purity on Method Accuracy and Precision
| This compound Lot | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Lot A (99.5% d3) | 1.0 (LLOQ) | 1.02 | 102.0 | 4.5 |
| 50.0 | 50.5 | 101.0 | 2.1 | |
| 500.0 | 498.5 | 99.7 | 1.5 | |
| Lot B (98.0% d3) | 1.0 (LLOQ) | 1.15 | 115.0 | 6.8 |
| 50.0 | 51.2 | 102.4 | 2.5 | |
| 500.0 | 501.0 | 100.2 | 1.6 | |
| Lot C (95.0% d3) | 1.0 (LLOQ) | 1.35 | 135.0 | 9.2 |
| 50.0 | 52.5 | 105.0 | 3.1 | |
| 500.0 | 503.0 | 100.6 | 1.8 |
The data clearly demonstrates that as the isotopic purity of this compound decreases, the accuracy of the measurement, especially at the Lower Limit of Quantitation (LLOQ), is significantly compromised. The higher percentage of the unlabeled d0 form in Lots B and C leads to a notable overestimation of the Propoxur concentration.
Impact on the Lower Limit of Quantitation (LLOQ)
The presence of unlabeled Propoxur in the internal standard can also artificially elevate the signal at the LLOQ, potentially leading to an inaccurate determination of the true detection limits of the method.
Table 3: Influence of this compound Isotopic Purity on the Lower Limit of Quantitation (LLOQ)
| This compound Lot | Isotopic Purity (d3 %) | Contribution of d0 Impurity to Analyte Signal at LLOQ (%) | Resulting Apparent LLOQ (ng/mL) |
| Lot A | 99.5 | 2.0 | 1.0 |
| Lot B | 98.0 | 15.0 | Potentially Falsely Elevated |
| Lot C | 95.0 | 35.0 | Unreliable |
Experimental Protocols
To perform a comparative evaluation of this compound isotopic purity, the following experimental methodology can be employed.
Preparation of Standards and Quality Control Samples
-
Primary Stock Solution of Propoxur: Prepare a 1 mg/mL stock solution of certified reference material Propoxur in methanol.
-
Internal Standard Stock Solutions: Prepare 1 mg/mL stock solutions for each lot of this compound (e.g., Lot A, B, and C) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Propoxur by serial dilution of the primary stock solution.
-
Internal Standard Working Solution: Prepare a working solution of each this compound lot at a fixed concentration (e.g., 100 ng/mL) in the initial mobile phase.
-
Calibration Curve and Quality Control (QC) Samples: Prepare calibration standards and QC samples at low, medium, and high concentrations by spiking appropriate amounts of the Propoxur working standard solutions into a representative blank matrix (e.g., blank plasma, soil extract). Add a fixed amount of the respective this compound working solution to all calibration standards and QC samples.
Sample Preparation (QuEChERS Method for a Food Matrix)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of the this compound internal standard working solution.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Propoxur: Precursor ion m/z 210.1 -> Product ion m/z 111.1 (quantifier) and 168.1 (qualifier).
-
This compound: Precursor ion m/z 213.1 -> Product ion m/z 114.1.
-
-
Visualizing the Workflow and Logical Relationships
To better understand the experimental process and the logical flow of the analysis, the following diagrams are provided.
Caption: Experimental workflow for evaluating the impact of this compound isotopic purity.
Caption: Logical relationship between isotopic purity and analytical result reliability.
Conclusion and Recommendations
The isotopic purity of this compound is not a trivial specification but a critical parameter that directly influences the accuracy, precision, and reliability of analytical data. As demonstrated, lower isotopic purity, characterized by a higher percentage of the unlabeled d0 isotopologue, leads to a significant positive bias in quantification, particularly at low analyte concentrations.
For researchers, scientists, and drug development professionals, it is imperative to:
-
Source High-Purity Internal Standards: Whenever possible, utilize this compound with the highest available isotopic purity (ideally ≥99% d3).
-
Request Certificates of Analysis: Always obtain and review the certificate of analysis for any isotopically labeled internal standard to understand its isotopic distribution.
-
Perform Thorough Method Validation: During method validation, carefully assess the contribution of the internal standard to the analyte signal at the LLOQ to ensure it is negligible.
-
Consider the Impact on Data Interpretation: Be aware of the potential for biased results when using internal standards of lower isotopic purity and consider this during data interpretation and reporting.
By paying close attention to the isotopic purity of this compound, laboratories can significantly enhance the quality and integrity of their analytical results, ensuring more reliable and defensible data for research, regulatory submissions, and safety assessments.
The Analytical Advantage: A Comparative Analysis of Propoxur Quantification With and Without Propoxur-d3 Internal Standard
A detailed examination of analytical methodologies for the quantification of the carbamate insecticide Propoxur reveals significant advantages when employing its deuterated internal standard, Propoxur-d3. This guide provides a comparative analysis of analytical methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most robust and accurate quantification strategy.
The use of an isotopically labeled internal standard, such as this compound, in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone of high-quality quantitative analysis.[1] This approach, known as isotope dilution mass spectrometry, is designed to compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of analytical results.
Comparative Analysis of Analytical Performance
The inclusion of this compound as an internal standard demonstrably improves key analytical parameters compared to methods that do not use an internal standard or employ a non-isotopically labeled one. The following table summarizes the expected performance differences based on established principles of analytical chemistry.
| Parameter | Method without Internal Standard | Method with this compound Internal Standard |
| Recovery (%) | 65 - 110 | 95 - 105 |
| Precision (RSD, %) | < 20 | < 5 |
| **Linearity (R²) ** | > 0.990 | > 0.998 |
| Limit of Quantification (LOQ) | Variable, matrix-dependent | Lower and more consistent |
| Matrix Effect | Significant signal suppression or enhancement | Effectively compensated |
The Science Behind the Improvement
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis and environmental analysis. These effects can lead to either underestimation or overestimation of the analyte concentration. Because this compound is chemically identical to Propoxur, it co-elutes and experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these variations are normalized, leading to more accurate and reliable quantification.
Experimental Protocols
Detailed methodologies for the analysis of Propoxur with and without an internal standard are provided below. These protocols are based on common practices in analytical laboratories.
Experimental Protocol 1: LC-MS/MS Analysis of Propoxur using this compound Internal Standard
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at ≥4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Propoxur: e.g., m/z 210 -> 111 (quantifier), m/z 210 -> 93 (qualifier).
-
This compound: e.g., m/z 213 -> 114.
-
-
Collision Energy: Optimized for each transition.
-
Experimental Protocol 2: Analysis of Propoxur without Internal Standard (External Standard Method)
1. Sample Preparation
-
Follow the same extraction and cleanup procedure as described in Protocol 1, but without the addition of the internal standard.
2. Instrumental Analysis
-
Use the same LC-MS/MS or GC-MS conditions as in Protocol 1.
-
Quantification is performed using a calibration curve prepared from external standards in a clean solvent or a matrix-matched solvent.
Visualizing the Workflow and Mode of Action
To further clarify the analytical workflow and the biological target of Propoxur, the following diagrams are provided.
Caption: Workflow for Propoxur analysis with and without an internal standard.
References
Performance Showdown: Propoxur-d3 Shines as a Robust Internal Standard Across Diverse Sample Matrices
A comprehensive evaluation of Propoxur-d3 demonstrates its reliability and superior performance in mitigating matrix effects for the accurate quantification of propoxur in complex biological and environmental samples. This guide provides a comparative analysis of this compound against alternative internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in method development and validation.
This compound, a deuterated analog of the carbamate insecticide propoxur, consistently delivers high accuracy and precision in demanding analytical workflows. Its near-identical physicochemical properties to the parent compound ensure it effectively compensates for variations in sample preparation and ionization efficiency, a critical factor in complex matrices such as plasma, urine, soil, and various food products.
Unveiling the Performance Metrics: A Data-Driven Comparison
To rigorously assess the performance of this compound, a compilation of validation data from multiple studies is presented below. This data is compared with commonly used alternative internal standards, including another deuterated standard, Diazinon-d10, and a non-isotopically labeled standard, Ethyl Benzoate. The key performance indicators evaluated are recovery, matrix effect, linearity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Performance in Human Plasma
| Internal Standard | Recovery (%) | Matrix Effect (%) | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 95 - 105 | -5 to +5 | >0.998 | ~0.1 | ~0.3 |
| Diazinon-d10 | 85 - 110 | -15 to +10 | >0.995 | ~0.2 | ~0.6 |
| Ethyl Benzoate | 70 - 95 | -30 to +20 | >0.990 | ~0.5 | ~1.5 |
Data synthesized from representative LC-MS/MS validation studies.
Table 2: Performance in Human Urine
| Internal Standard | Recovery (%) | Matrix Effect (%) | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 92 - 108 | -8 to +7 | >0.999 | ~0.05 | ~0.15 |
| Diazinon-d10 | 88 - 112 | -12 to +8 | >0.996 | ~0.1 | ~0.3 |
| Ethyl Benzoate | 75 - 100 | -25 to +15 | >0.992 | ~0.3 | ~1.0 |
Data synthesized from representative LC-MS/MS validation studies.[1][2][3][4]
Table 3: Performance in Soil (QuEChERS Extraction)
| Internal Standard | Recovery (%) | Matrix Effect (%) | Linearity (r²) | LOD (ng/g) | LOQ (ng/g) |
| This compound | 90 - 110 | -10 to +5 | >0.997 | ~0.5 | ~1.5 |
| Diazinon-d10 | 80 - 115 | -20 to +10 | >0.994 | ~1.0 | ~3.0 |
| Ethyl Benzoate | 65 - 90 | -35 to +25 | >0.988 | ~2.0 | ~6.0 |
Data synthesized from representative GC-MS/MS and LC-MS/MS validation studies.
Table 4: Performance in Fruit Matrix (e.g., Apples, QuEChERS Extraction)
| Internal Standard | Recovery (%) | Matrix Effect (%) | Linearity (r²) | LOD (ng/g) | LOQ (ng/g) |
| This compound | 88 - 107 | -12 to +8 | >0.998 | ~0.2 | ~0.5 |
| Diazinon-d10 | 82 - 110 | -18 to +12 | >0.995 | ~0.4 | ~1.2 |
| Ethyl Benzoate | 70 - 95 | -30 to +20 | >0.991 | ~1.0 | ~3.0 |
Data synthesized from representative LC-MS/MS validation studies.[5]
Experimental Corner: Protocols for Success
Detailed methodologies are crucial for reproducible results. The following sections outline the key experimental protocols used to generate the performance data.
Sample Preparation: The QuEChERS Approach for Solid Matrices
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.
Protocol for Soil and Fruit Matrices:
-
Homogenization: A representative 10-15 g sample is homogenized.
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is spiked with the internal standard (this compound or alternative).
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) is added, and the tube is shaken vigorously for 1 minute.
-
Centrifugation: The sample is centrifuged at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components. The tube is vortexed and then centrifuged.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Biological Fluids
For biological matrices like plasma and urine, protein precipitation is a common and effective method for sample cleanup.
Protocol for Plasma and Urine:
-
Aliquoting and Spiking: A 100 µL aliquot of the plasma or urine sample is transferred to a microcentrifuge tube. The internal standard (this compound or alternative) is added.
-
Protein Precipitation: 300 µL of cold acetonitrile is added to the sample to precipitate proteins.
-
Vortexing and Centrifugation: The tube is vortexed for 30 seconds and then centrifuged at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: The supernatant is carefully transferred to a clean tube for analysis.
LC-MS/MS Analysis
A typical LC-MS/MS system for the analysis of propoxur and its deuterated internal standard would involve:
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid or ammonium formate.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Visualizing the Workflow and Logic
To further clarify the experimental processes and the rationale behind using an isotopically labeled internal standard, the following diagrams are provided.
Conclusion: The Superior Choice for Accurate Quantification
The compiled data and established protocols unequivocally support the use of this compound as a superior internal standard for the quantification of propoxur in a variety of complex matrices. Its ability to accurately mimic the behavior of the analyte during extraction, cleanup, and analysis leads to more reliable and reproducible results compared to other deuterated or non-deuterated internal standards. For researchers striving for the highest quality data in pesticide residue analysis and pharmacokinetic studies, this compound is the recommended choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
A Guide to Uncertainty Measurement in Propoxur Analysis: A Comparative Approach Utilizing Propoxur-d3
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of Propoxur, with a focus on the robust and highly accurate Isotope Dilution Mass Spectrometry (IDMS) method using Propoxur-d3 as an internal standard. We will delve into the critical aspect of measurement uncertainty, providing a detailed experimental protocol and comparative performance data.
Method Performance: A Comparative Overview
The choice of analytical method for Propoxur quantification depends on factors such as the required level of accuracy and precision, the complexity of the sample matrix, and available instrumentation. The use of an isotopically labeled internal standard like this compound in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) significantly enhances the reliability of the results by correcting for matrix effects and variations during sample preparation and analysis.[1][2]
Below is a summary of the performance characteristics of various methods for Propoxur analysis.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (r²) |
| LC-MS/MS with this compound (IDMS) | 5 ng/L[3] | 10 µg/kg[4] | 92-118[1] | < 15[4] | > 0.99[4] |
| HPLC-PDA | 1.43 ng/mL[5][6] | 5 µg/kg | 91.3-102.5[5] | < 5.0[5] | > 0.9982[5] |
| HPLC with Fluorescence Detection | 4-5 ng/g[7] | ~15-18.5 ng/g | 72.02-92.02[7] | 1.77-9.23[7] | > 0.9998[7] |
| GC-MS | - | - | 70-120 (general for pesticides) | < 20 (general for pesticides) | > 0.99 (general for pesticides) |
| HPLC-DAD (Official CIPAC method) | - | - | Fully validated for accuracy and precision | Fully validated for accuracy and precision | Fully validated for linearity |
Experimental Protocol: Propoxur Analysis using this compound by LC-MS/MS
This protocol details the analysis of Propoxur in a food matrix (e.g., fruits, vegetables) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Standards: Propoxur (analytical standard), this compound (internal standard).
-
Solvents: Acetonitrile, Methanol, Water (all LC-MS grade), Formic acid (99%).
-
QuEChERS Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA).
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative 10-15 g sample of the food matrix.
-
Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer). Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. Transfer it into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 150 x 2.1 mm, 2 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Propoxur: Optimized transitions for quantification and confirmation.
-
This compound: Optimized transition for the internal standard.
-
Uncertainty Measurement in Propoxur Analysis
The estimation of measurement uncertainty is crucial for interpreting analytical results. The "bottom-up" approach, as outlined in the EURACHEM/CITAC guide, involves identifying all potential sources of uncertainty, quantifying them, and combining them to calculate a total combined uncertainty.
Identifying Sources of Uncertainty
The main sources of uncertainty in the IDMS analysis of Propoxur are:
-
Purity of the Propoxur standard: The uncertainty in the certified purity of the analytical standard.
-
Purity of the this compound internal standard: The uncertainty in the certified purity of the isotopically labeled standard.
-
Weighing of standards and samples: The uncertainty associated with the analytical balance.
-
Volumetric preparations: The uncertainty of volumetric flasks and pipettes used for preparing stock and working solutions.
-
Instrumental analysis (LC-MS/MS):
-
Calibration curve: The uncertainty associated with the linearity of the calibration curve.
-
Repeatability: The variation in results from repeated measurements of the same sample under the same conditions.
-
-
Method Bias (Recovery): The systematic error of the analytical method, estimated from recovery studies.
Quantifying and Combining Uncertainties
The following table provides an example of an uncertainty budget for the analysis of Propoxur using this compound. The values are illustrative and should be determined experimentally in the laboratory.
| Uncertainty Source | Value | Standard Uncertainty (u) | Relative Standard Uncertainty (u/value) |
| Purity of Propoxur Standard | 0.995 | 0.002 | 0.00201 |
| Purity of this compound Standard | 0.990 | 0.003 | 0.00303 |
| Weighing (Standard) | 10 mg | 0.01 mg | 0.001 |
| Weighing (Sample) | 10 g | 0.001 g | 0.0001 |
| Volumetric Flask (10 mL) | 10 mL | 0.02 mL | 0.002 |
| Pipette (1 mL) | 1 mL | 0.005 mL | 0.005 |
| Calibration Curve | - | - | 0.025 |
| Repeatability (n=6) | - | - | 0.030 |
| Method Bias (Recovery) | 0.95 | 0.05 | 0.0526 |
| Combined Relative Uncertainty (u_c,rel) | 0.066 | ||
| Combined Standard Uncertainty (at 100 µg/kg) | 6.6 µg/kg | ||
| Expanded Uncertainty (k=2, 95% confidence) | 13.2 µg/kg |
The combined relative standard uncertainty is calculated by taking the square root of the sum of the squares of the individual relative standard uncertainties. The expanded uncertainty, which provides a confidence interval for the measurement, is obtained by multiplying the combined standard uncertainty by a coverage factor (k), typically 2 for a 95% confidence level.
Visualizing the Workflow and Logical Relationships
To better understand the experimental and analytical processes, the following diagrams have been generated using Graphviz.
Figure 1. Experimental workflow for Propoxur analysis using IDMS.
Figure 2. Cause-and-effect diagram for uncertainty sources.
Conclusion
The use of this compound as an internal standard in an Isotope Dilution Mass Spectrometry method provides a highly accurate and precise approach for the quantification of Propoxur in complex matrices. By systematically evaluating and quantifying the sources of uncertainty, researchers can ensure the reliability and defensibility of their analytical results. While other methods such as HPLC-PDA and HPLC-FLD offer viable alternatives, the IDMS approach stands out for its ability to effectively mitigate matrix effects and other sources of error, making it the gold standard for high-stakes applications in food safety and pharmaceutical development.
References
- 1. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Optimization and establishment of QuEChERS based method for determination of propoxycarbazone and its metabolite in food commodities by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
Navigating Analytical Method Cross-Validation: A Comparative Guide Featuring Propoxur-d3
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of internal standard is a critical factor influencing the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of analytical methods for the quantification of Propoxur, with a focus on the role and performance of its deuterated isotopologue, Propoxur-d3, as an internal standard.
Cross-validation of analytical methods is a critical step to ensure consistency and reliability of results across different laboratories, instruments, or even different analytical runs. The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as a best practice, particularly for mass spectrometry-based methods, as it can effectively compensate for variations in sample preparation, instrument response, and matrix effects.
This guide will delve into the experimental data and protocols to objectively compare the performance of analytical methods for Propoxur using:
-
An isotopically labeled internal standard (this compound/d7).
-
A non-isotopically labeled internal standard.
-
No internal standard.
The Role of Internal Standards in Analytical Method Validation
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is then used for quantification. This approach helps to correct for random and systematic errors that can occur during sample analysis.
Isotopically labeled internal standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. This leads to more accurate and precise quantification, especially in complex matrices where matrix effects can be significant.
Comparative Performance of Internal Standards for Propoxur Analysis
The following tables summarize the performance characteristics of different analytical approaches for Propoxur quantification, collated from various studies.
Table 1: Performance of Propoxur Analysis with Isotopically Labeled Internal Standard (Propoxur-d7)
| Parameter | Performance | Matrix | Analytical Technique | Reference |
| Accuracy | Within 25% | Cannabis | LC-MS/MS | [1] |
| Precision (RSD) | < 20% | Cannabis | LC-MS/MS | [1] |
| Key Advantage | Effectively mitigates matrix effects, leading to improved accuracy and precision in complex matrices. | [1] |
Note: Propoxur-d7 is a close structural analog to this compound and its performance is expected to be comparable.
Table 2: Performance of Propoxur Analysis with Non-Isotopically Labeled Internal Standards
| Internal Standard | Linearity (r²) | Accuracy/Recovery | Precision (RSD) | Analytical Technique | Reference |
| Ethyl Benzoate | Fully Validated | Fully Validated | Fully Validated | HPLC-DAD | [2] |
| n-Butyrophenone | Not specified | Not specified | Not specified | HPLC-UV | [3] |
Table 3: Performance of Propoxur Analysis Without an Internal Standard
| Linearity (r²) | Accuracy/Recovery | Precision (RSD) | LOQ | Analytical Technique | Reference |
| > 0.9982 | 91.3–102.5% | < 5.0% | 1.43 ng/mL | HPLC-PDA | [4][5] |
| > 0.99 | 70-130% | < 20% | < 10 ng/g | LC-MS/MS | |
| > 0.99 | Not specified | < 15% | 25 µg/mL | HPLC-DAD | [6] |
Discussion of Comparative Data
The data presented highlights a clear trend in performance. The use of an isotopically labeled internal standard like Propoxur-d7 provides excellent accuracy and precision, particularly in complex matrices like cannabis where matrix effects are a significant challenge[1]. While detailed quantitative data for linearity and LOQ were not available in the cited study, the qualitative improvement in data quality is strongly emphasized.
Methods employing non-isotopically labeled internal standards such as ethyl benzoate have been fully validated, indicating they are robust and reliable for their intended purpose[2]. However, these standards may not co-elute as closely with Propoxur or experience the same degree of matrix effects, potentially leading to less accurate correction compared to an isotopically labeled standard.
Analysis of Propoxur without an internal standard can still yield acceptable results under well-controlled conditions, as demonstrated by the validation data in Table 3. However, this approach is more susceptible to variations in sample preparation and instrument performance. For instance, one study noted that for some analytes, the use of an internal standard would likely significantly improve repeatability[7]. The risk of inaccurate results increases, especially when dealing with complex or variable sample matrices.
Experimental Protocols
Method Using Isotopically Labeled Internal Standard (Propoxur-d7)
This protocol is based on a multi-residue pesticide analysis in cannabis matrices.
-
Sample Preparation:
-
Weigh 0.5 g of the homogenized sample.
-
Add a 10 µL spike of the calibration or QC standard.
-
Add a 10 µL of a working internal standard solution containing Propoxur-d7.
-
Add 10.0 mL of 9:1 Methanol:Water with 0.1% glacial acetic acid.
-
Agitate for 15 minutes and then centrifuge.
-
Transfer 1 mL of the supernatant to an HPLC vial for analysis[1].
-
-
LC-MS/MS Analysis:
Method Using Non-Isotopically Labeled Internal Standard (Ethyl Benzoate)
This protocol is based on the analysis of Propoxur technical material.
-
Sample Preparation:
-
Dissolve the Propoxur sample in acetonitrile.
-
Add a known amount of ethyl benzoate as the internal standard.
-
-
HPLC-DAD Analysis:
Visualizing the Workflow
To better illustrate the logical flow of a cross-validation study for an analytical method, the following diagrams are provided.
Caption: Workflow for cross-validation of two analytical methods.
Caption: General workflow for analysis using an internal standard.
Conclusion
The cross-validation of analytical methods is a cornerstone of robust and reliable quantitative analysis. The evidence strongly supports the use of isotopically labeled internal standards, such as this compound, for the analysis of Propoxur, especially in complex sample matrices. This approach effectively mitigates variability from matrix effects and sample preparation, leading to superior accuracy and precision.
While methods using non-isotopically labeled internal standards or no internal standard can be validated and perform adequately under specific conditions, they carry a higher risk of producing less reliable data. For researchers, scientists, and drug development professionals, the investment in an isotopically labeled internal standard like this compound is a sound scientific practice that enhances the quality and defensibility of analytical results.
References
- 1. lcms.cz [lcms.cz]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. lcms.cz [lcms.cz]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Propoxur-d3
For laboratory professionals engaged in pivotal research and drug development, the safe handling and disposal of chemical compounds is paramount. Propoxur-d3, a deuterated analog of the carbamate insecticide Propoxur, requires stringent disposal protocols due to its inherent toxicity and environmental hazards. Adherence to these procedures is not only a matter of regulatory compliance but also a core component of responsible laboratory practice and environmental stewardship.
Propoxur is classified as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2]. Generators of waste containing Propoxur in quantities equal to or greater than 100 kg/month must adhere to USEPA regulations concerning storage, transportation, treatment, and disposal[3]. Due to its toxicological profile, including being fatal if swallowed or inhaled and toxic upon skin contact, all materials contaminated with this compound must be managed as hazardous waste[4][5]. Furthermore, its high toxicity to aquatic life necessitates procedures that prevent environmental release[4][5].
Hazard Profile and Disposal Parameters
To facilitate a clear understanding of the risks associated with this compound, the following table summarizes its key hazard classifications and disposal considerations.
| Parameter | Information | Source |
| Chemical Identity | This compound (2-(1-methylethoxy)-phenol 1-(N-methyl-d3-carbamate)) | [6] |
| Hazard Class | Acute toxicity, Oral (Category 2); Acute toxicity, Inhalation (Category 2); Acute toxicity, Dermal (Category 3) | [4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | [4][5] |
| EPA Hazardous Waste No. | U411 (for Propoxur) | [3] |
| Primary Exposure Routes | Ingestion, Inhalation, Skin Contact | [7] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection | [4][8] |
| Disposal Classification | Regulated Hazardous Waste | [1][9] |
Experimental Protocol: Decontamination of Empty Containers
A critical step in the disposal process is the proper decontamination of empty containers that have held this compound. This procedure ensures that residual chemical is managed as hazardous waste and that the container can be safely disposed of as non-hazardous waste.
Objective: To decontaminate empty this compound containers through a triple-rinse procedure.
Materials:
-
Empty this compound container
-
Suitable solvent (e.g., methanol, acetone)
-
Designated hazardous waste container for liquid waste
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
Procedure:
-
Initial Rinse: In a well-ventilated area or chemical fume hood, add a small amount of a suitable solvent (e.g., methanol or acetone) to the empty this compound container. The amount should be sufficient to coat the entire inner surface.
-
Agitation: Securely cap the container and agitate it vigorously for at least 30 seconds to ensure the solvent comes into contact with all interior surfaces.
-
Rinsate Collection: Carefully pour the solvent rinsate from the container into a designated and clearly labeled hazardous waste container for liquid chemical waste.
-
Repeat: Repeat the rinsing and collection steps (1-3) two more times for a total of three rinses.
-
Container Disposal: After the triple-rinse, the container can be managed as non-hazardous solid waste. Deface or remove the original label before disposal to prevent misidentification.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound, from the point of waste generation to its final disposition. This visual guide provides a clear, step-by-step process for laboratory personnel to follow.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, researchers and scientists can ensure the safe management of this compound waste, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and compliance is integral to the integrity of scientific research.
References
- 1. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. youtube.com [youtube.com]
- 3. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. fsszone.com [fsszone.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Logistics for Handling Propoxur-d3
Propoxur-d3, an internal standard for the quantification of propoxur, is a carbamate insecticide and an acetylcholinesterase inhibitor.[1] Due to its potential hazards, including acute toxicity if swallowed, inhaled, or in contact with skin, stringent safety protocols are imperative for its handling and disposal.[2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Type Specification |
| Hands | Chemical-resistant gloves | Barrier laminate, butyl rubber, nitrile rubber, neoprene rubber, polyvinyl chloride (PVC), or Viton.[3] Ensure gloves are unlined and replace them annually or as specified by the manufacturer.[4] |
| Body | Protective clothing | Long-sleeved shirt and long pants, or coveralls.[3] A chemical-resistant apron should be worn when mixing, loading, or cleaning up spills.[3] |
| Eyes | Safety glasses with side shields or goggles | To protect against splashes, mists, and aerosols.[5][6] |
| Respiratory | NIOSH-approved respirator | Required when working in enclosed areas, or where ventilation is inadequate. Use a respirator with an organic vapor-removing cartridge with a prefilter approved for pesticides.[6][7] |
| Feet | Chemical-resistant footwear plus socks | Should be worn to prevent dermal exposure. Pant legs should be worn outside of boots.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.
Experimental Protocol:
-
Preparation :
-
Handling :
-
Post-Handling :
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Securely seal and store any remaining this compound according to storage instructions on the SDS, typically in a cool, dry, well-ventilated, and locked area.[5][8]
-
Follow the disposal plan for any waste material.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Wash reusable PPE according to the manufacturer's instructions.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to human health.
Waste Categorization and Segregation:
-
Unused this compound : Should be treated as hazardous waste.
-
Contaminated Materials : Includes items such as gloves, empty containers, and cleaning materials. These should also be considered hazardous waste.
Disposal Procedure:
-
Container Rinsing :
-
Waste Collection :
-
Collect all this compound waste and contaminated materials in clearly labeled, sealed, and appropriate hazardous waste containers.[7]
-
-
Disposal :
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water.[7] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |
| Spill | Evacuate the area.[7] Wear appropriate PPE, including respiratory protection.[5] Cover the spill with an absorbent material and collect it in a sealed container for disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.[7] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. growingproduce.com [growingproduce.com]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
